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  • Product: 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
  • CAS: 1785763-54-3

Core Science & Biosynthesis

Foundational

Predicted biological activity of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

An In-Depth Technical Guide on the Predicted Biological Activity of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole Abstract This guide provides a comprehensive predictive analysis and a structured validation workflow for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Predicted Biological Activity of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Abstract

This guide provides a comprehensive predictive analysis and a structured validation workflow for the novel chemical entity, 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole. By dissecting its core structural motifs—an oxazole ring, a piperidine moiety, and a methoxybenzyl group—we extrapolate a high-probability biological activity profile. Drawing from extensive literature on analogous compounds, this document outlines a multi-tiered approach beginning with in silico computational predictions for ADMET properties and primary biological targets. Subsequently, a detailed roadmap for in vitro validation is presented, encompassing enzymatic and cell-based assays to confirm predicted anti-proliferative and kinase inhibition activities. Finally, a strategic plan for early and advanced in vivo studies using zebrafish and rodent models is detailed to assess efficacy and preliminary safety. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded framework for advancing this compound from a theoretical concept to a validated lead candidate.

Introduction: Rationale and Compound Analysis

The quest for novel therapeutic agents necessitates a logical and evidence-based approach to candidate selection. The compound 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole presents a compelling case for investigation due to the convergence of three structurally significant pharmacophores.

  • The Oxazole Core: The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This five-membered heterocycle is associated with anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, among others.[3] Its versatility and presence in both natural products and approved drugs underscore its potential as a core for novel therapeutics.[1]

  • The Piperidine Moiety: Piperidine derivatives are among the most prevalent heterocyclic fragments in approved pharmaceuticals.[4] This saturated heterocycle often imparts favorable physicochemical properties, such as improved aqueous solubility and the ability to form key hydrogen bonds with biological targets. The inclusion of a piperidine ring is a common strategy in the design of agents targeting kinases and G-protein coupled receptors (GPCRs). Recent studies on piperidinyl-based benzoxazole derivatives have highlighted their potential as potent anticancer agents.[5][6]

  • The 4-Methoxybenzyl Substituent: The substitution pattern on aromatic rings plays a critical role in modulating biological activity. The presence of a methoxyphenyl group has been shown to markedly enhance the therapeutic efficacy of oxazole derivatives in anticancer and anti-inflammatory contexts.[3]

The logical combination of these three motifs suggests a high probability of significant biological activity, particularly in the domain of oncology. This guide establishes a systematic workflow to predict, validate, and characterize the therapeutic potential of this compound.

In Silico Predictive Analysis

Before committing to resource-intensive laboratory synthesis and testing, a robust computational analysis is essential to predict the compound's drug-like properties and identify its most probable biological targets.[7][8] This in silico phase allows for early de-risking and helps focus subsequent experimental work.[9]

Physicochemical and ADMET Profiling

A critical first step is to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.[10][11] Numerous machine learning models and software platforms, such as ADMET-AI, ADMET Predictor, and pkCSM, can provide rapid and accurate predictions.[9][12][13] These tools analyze the molecule's structure to forecast its behavior in a biological system, ensuring it possesses the fundamental characteristics of a viable drug candidate.[14]

Table 1: Predicted Physicochemical and ADMET Properties

Property Predicted Value Drug-Likeness Assessment
Molecular Weight ~300.38 g/mol Compliant (Lipinski's Rule: <500)
LogP (Octanol/Water) ~2.8 - 3.5 Optimal for cell permeability and solubility
Hydrogen Bond Donors 1 Compliant (Lipinski's Rule: ≤5)
Hydrogen Bond Acceptors 4 Compliant (Lipinski's Rule: ≤10)
Aqueous Solubility Moderate to High Favorable for formulation and bioavailability
Blood-Brain Barrier (BBB) Probable Penetrant Warrants CNS safety evaluation
hERG Blockade Low Probability Favorable cardiac safety profile

| Ames Mutagenicity | Predicted Non-mutagenic | Favorable genotoxicity profile |

Biological Target Prediction

Target identification for a novel compound can be approached using several computational strategies, including ligand-based similarity searches and machine learning models.[15][16] Given the strong structural homology to known kinase inhibitors, particularly dual VEGFR-2/c-Met inhibitors containing piperidinyl-benzoxazole scaffolds, this is the most probable target class.[5][6]

A Bayesian machine learning approach, integrating multiple biological signatures, can further refine these predictions and uncover potential secondary or off-target interactions, which may include GPCRs or ion channels.[15][17]

G cluster_input Input Compound cluster_prediction Target Prediction Models cluster_targets Predicted Target Classes Compound 5-(4-Methoxybenzyl)- 2-(piperidin-3-yl)oxazole LigandBased Ligand-Based Similarity (Analog Analysis) Compound->LigandBased MLModel Bayesian Machine Learning (Multi-Signature) Compound->MLModel Primary Primary Targets (High Confidence) - VEGFR-2 Kinase - c-Met Kinase LigandBased->Primary Strong structural homology MLModel->Primary Secondary Secondary / Off-Targets (Moderate/Low Confidence) - Other Kinases - GPCRs - Ion Channels MLModel->Secondary Broader signature analysis

Caption: Logical workflow for in silico biological target prediction.

Proposed In Vitro Validation Strategy

Following the promising in silico results, a phased in vitro testing cascade is required to empirically validate the predicted biological activities. The workflow is designed to first confirm the primary hypothesis (kinase inhibition) and then explore broader activity and cellular effects.

G cluster_primary Primary Validation cluster_secondary Secondary/Safety Screening Start Synthesized Compound KinaseAssay 3.1 Kinase Inhibition Assays (VEGFR-2, c-Met) Start->KinaseAssay GPCRAssay 3.2.1 GPCR Activity (cAMP Assay) Start->GPCRAssay IonChannelAssay 3.2.2 Ion Channel Modulation (Automated Patch-Clamp) Start->IonChannelAssay CellAssay 3.3 Cellular Anti-proliferative (MTT Assay) KinaseAssay->CellAssay If IC50 < 1µM End Candidate for In Vivo Studies CellAssay->End GPCRAssay->End IonChannelAssay->End

Caption: Experimental workflow for in vitro validation studies.

Primary Target Validation: Kinase Inhibition Assays

The primary hypothesis is that the compound inhibits protein kinases involved in oncology, such as VEGFR-2 and c-Met.[5][6] An enzyme inhibition assay is the gold standard for confirming this activity and determining potency (IC50).[18][19]

Experimental Protocol: IC50 Determination for Kinase Inhibition

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in assay buffer.

    • Prepare solutions of the target kinase (e.g., recombinant human VEGFR-2), the appropriate substrate (e.g., a synthetic peptide), and ATP at optimal concentrations.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each compound dilution to the appropriate wells. Include "No Inhibitor" (buffer only) and "Blank" (no enzyme) controls.[20]

    • Add 80 µL of the enzyme solution to all wells except the blank.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the ATP/substrate solution to all wells.

  • Data Acquisition:

    • Measure the rate of product formation using a suitable detection method (e.g., luminescence, fluorescence) on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical Kinase Inhibition Data

Target Kinase Predicted IC50 (µM)
VEGFR-2 0.085
c-Met 0.150

| ABL1 (Off-target control) | > 10 |

Secondary and Off-Target Screening

To build a comprehensive profile, the compound should be screened against a panel of secondary targets predicted by the in silico analysis.

3.2.1 GPCR Activity Profiling: Given the piperidine motif, assessing activity at common GPCRs is a prudent step. A functional assay measuring the modulation of second messengers like cyclic AMP (cAMP) is a standard method.[21][22] This can identify potential agonistic or antagonistic activity and flag potential off-target effects early.[23]

3.2.2 Ion Channel Modulation: The in silico prediction of a low hERG liability should be confirmed experimentally. Automated patch-clamp electrophysiology provides a high-throughput method to assess the compound's effect on ion channel currents, particularly the hERG channel, which is critical for cardiac safety assessment.[24][25]

Cellular Anti-proliferative Assays

To determine if enzymatic inhibition translates to a functional effect in a cellular context, an anti-proliferative assay is essential. The MTT assay is a standard colorimetric method to measure cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer) in 96-well plates and allow them to adhere overnight.[5]

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours.

  • MTT Incubation: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Proposed Early In Vivo Assessment: The Zebrafish Model

The zebrafish (Danio rerio) model serves as an invaluable bridge between in vitro assays and more complex mammalian models.[26] Its genetic similarity to humans (~70%), rapid development, and optical transparency make it ideal for high-throughput screening of compound efficacy and toxicity.[27][28]

Experimental Protocol: Zebrafish Anti-Angiogenesis and Toxicity Assay

  • Model System: Use a transgenic zebrafish line that expresses a fluorescent protein in its vasculature (e.g., Tg(fli1:EGFP)).

  • Compound Exposure: At 24 hours post-fertilization (hpf), place embryos into a 96-well plate and expose them to various concentrations of the test compound.

  • Toxicity Assessment: Over 48-72 hours, monitor for signs of general toxicity, including mortality, edema, and developmental malformations.[27]

  • Efficacy Assessment (Anti-Angiogenesis): At 72 hpf, anesthetize the larvae and capture fluorescent images of the intersegmental vessels (ISVs).

  • Data Analysis: Quantify the number and length of ISVs. A significant reduction in vessel growth compared to vehicle-treated controls indicates anti-angiogenic activity, consistent with VEGFR-2 inhibition.

Advanced In Vivo Pharmacological Evaluation (Rodent Models)

Promising candidates from the zebrafish screen should advance to rodent models for definitive efficacy and safety evaluation.[29]

Xenograft Tumor Models

To confirm anti-cancer efficacy, a xenograft model is the standard.

  • Model System: Implant human cancer cells (e.g., A549) subcutaneously into immunodeficient mice.

  • Treatment: Once tumors reach a palpable size, randomize the animals into vehicle control and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily.

  • Efficacy Measurement: Measure tumor volume with calipers twice weekly. At the end of the study, excise tumors and weigh them.

Preliminary Central Nervous System (CNS) Safety Assessment

The in silico prediction of potential blood-brain barrier penetration necessitates a basic CNS safety evaluation to rule out overt neurological side effects.[30]

  • Open-Field Test: This test assesses general locomotor activity and anxiety-like behavior.[31] After dosing, place the mouse in an open arena and use video tracking to monitor parameters such as distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Rotarod Test: This test evaluates motor coordination and balance.[30][31] Place the dosed animal on a rotating rod with accelerating speed and record the latency to fall. A significant decrease in performance compared to controls may indicate motor impairment.

Conclusion and Future Directions

The compound 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole is a highly promising therapeutic candidate, with strong predictive evidence pointing towards a primary mechanism of action as a dual VEGFR-2/c-Met kinase inhibitor with anti-proliferative effects. The structured validation workflow presented in this guide provides a clear, logical, and scientifically rigorous path from computational prediction to in vivo proof-of-concept.

Successful validation through the proposed in vitro and in vivo assays would establish this molecule as a strong lead candidate. Subsequent steps would involve comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, detailed toxicology assessments, and medicinal chemistry efforts to optimize potency and drug-like properties, ultimately paving the way for preclinical development.

References

  • Vertex AI Search. (2025). Zebrafish Model in Pharmaceutical Research: A Review.
  • ZeClinics CRO. (2024). Zebrafish Models: A Game Changer in Drug Discovery.
  • Singh, G., & Kaur, H. (n.d.). A comprehensive review on biological activities of oxazole derivatives.
  • Biology Letters | The Royal Society. (2023). Flight for fish in drug discovery: a review of zebrafish-based screening of molecules.
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.
  • IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
  • PubMed. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities.
  • PMC. (2019). A comprehensive review on biological activities of oxazole derivatives.
  • ACS Publications. (2007). In Silico Pharmaceutical Property Prediction.
  • MDPI. (2021). Zebrafish, an In Vivo Platform to Screen Drugs and Proteins for Biomedical Use.
  • Animalab. (n.d.). Zebrafish: A Preclinical Model for Drug Screening.
  • PubMed. (n.d.). In silico prediction of drug properties.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery.
  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary.
  • Benchchem. (2025). Application Note: In Vitro Assays for Enzymatic Inhibition by Novel Peptides.
  • PMC. (n.d.). Predicting novel targets with Bayesian machine learning by integrating multiple biological signatures.
  • PMC. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
  • Da-ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research.
  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
  • ADMET-AI. (n.d.). ADMET-AI.
  • SciSpace. (n.d.). Predicting Drug-Target Interactions for New Drug Compounds Using a Weighted Nearest Neighbor Profile.
  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition.
  • VLS3D.COM. (n.d.). ADMET predictions.
  • Bentham Science Publishers. (2009). In Silico Prediction of Drug Properties.
  • NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. (n.d.). Rodent behavioural test - Side effects.
  • Simulations Plus. (2025). ADMET Predictor® - Machine Learning- ADMET property prediction.
  • Charles River Laboratories. (n.d.). Ion Channel Assays.
  • NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties.
  • Labinsights. (2023). Analysis of High-throughput Cell Screening Techniques for Ion Channels.
  • Behavioral and Functional Neuroscience Lab. (n.d.). Behavioral Models.
  • MDPI. (2023). Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction.
  • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays.
  • Charles River Laboratories. (n.d.). Rodent Behavior Testing.
  • PMC. (n.d.). Structured evaluation of rodent behavioral tests used in drug discovery research.
  • PMC. (2024). Prediction of compound-target interaction using several artificial intelligence algorithms and comparison with a consensus-based strategy.
  • PMC. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
  • PLOS One. (2025). Novel target identification towards drug repurposing based on biological activity profiles.
  • Revvity. (n.d.). GPCR research reagents.
  • MDPI. (2021). Target Prediction Model for Natural Products Using Transfer Learning.
  • YouTube. (2023). functional in vitro assays for drug discovery.
  • Reaction Biology. (n.d.). Ion Channel Assays.
  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization.
  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • PubMed. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma.
  • NCBI - NIH. (2012). Ion Channel Screening - Assay Guidance Manual.
  • ResearchGate. (2026). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
  • Technology Review. (n.d.). High Throughput Assay Technologies for Ion Channel Drug Discovery.
  • MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Exploratory

Technical Whitepaper: Evolution of Synthetic Strategies for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Executive Summary This technical guide analyzes the synthetic evolution of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole (CAS: 108790-62-1), a privileged heterocyclic scaffold often utilized in the development of GPCR an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the synthetic evolution of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole (CAS: 108790-62-1), a privileged heterocyclic scaffold often utilized in the development of GPCR antagonists (e.g., Histamine H3, Orexin) and enzyme inhibitors. The structural core—a 2,5-disubstituted oxazole linking a chiral aliphatic heterocycle (piperidine) with a lipophilic aromatic tail—presents specific regiochemical and stereochemical challenges. This review details the transition from early-stage medicinal chemistry routes (linear cyclodehydrations) to scalable process chemistry approaches (convergent cross-couplings), providing validated protocols and mechanistic insights for researchers.

Part 1: Structural Analysis & Retrosynthetic Logic

The target molecule comprises three distinct domains requiring orthogonal synthetic management:

  • The Oxazole Core: A 1,3-azole ring requiring precise 2,5-substitution to avoid the thermodynamically favored 2,4-isomer.

  • The Chiral Headgroup: A piperidin-3-yl moiety. The C3 stereocenter is prone to racemization under harsh cyclization conditions; thus, protecting group strategy (e.g., N-Boc vs. N-Cbz) is critical.

  • The Lipophilic Tail: A 4-methoxybenzyl group attached at C5, serving as a hydrophobic anchor in protein binding pockets.

Retrosynthetic Disconnection

The synthesis is historically approached via three primary disconnections:

  • Path A (Cyclodehydration): Construction of the oxazole ring from an acyclic

    
    -acyl- 
    
    
    
    -aminoketone precursor (Robinson-Gabriel).
  • Path B (Condensation): Reaction of a piperidine-3-carboxamide with an

    
    -haloketone (Hantzsch-type).
    
  • Path C (C-H Activation/Coupling): Late-stage functionalization of a pre-formed oxazole core.

Retrosynthesis cluster_0 Disconnection Strategies Target 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole PathA Path A: Robinson-Gabriel (Cyclodehydration) Target->PathA PathB Path B: Modified Hantzsch (Condensation) Target->PathB PathC Path C: Metal-Catalyzed (Coupling) Target->PathC PrecursorA N-Acyl-α-aminoketone (Linear Assembly) PathA->PrecursorA PrecursorB Piperidine-3-amide + α-Halo-ketone PathB->PrecursorB PrecursorC 2-Halo-oxazole + Piperidinyl-Zn/B Reagent PathC->PrecursorC

Figure 1: Retrosynthetic analysis showing the three dominant strategies for accessing the 2,5-disubstituted oxazole scaffold.

Part 2: Generation 1 — The Discovery Route (Robinson-Gabriel Synthesis)

In early drug discovery, the priority is rapid access to material. The Robinson-Gabriel synthesis is the historical standard for 2,5-disubstituted oxazoles because it unambiguously establishes the regiochemistry.

Mechanistic Causality

The reaction involves the cyclodehydration of a 2-acylaminoketone. For our target, the "acyl" component is derived from N-protected nipecotic acid, and the "amino ketone" component incorporates the 4-methoxybenzyl group.

  • Challenge: The required

    
    -aminoketone intermediate is unstable as a free base (prone to self-condensation).
    
  • Solution: It is generated in situ or stored as a hydrochloride salt.

Detailed Protocol

Step 1: Synthesis of the


-Aminoketone Salt 
  • Activation: Convert 3-(4-methoxyphenyl)propanoic acid to its acid chloride using oxalyl chloride/DMF (cat.) in DCM.

  • Diazotization: Treat the acid chloride with TMS-diazomethane (2.0 equiv) in THF/acetonitrile at 0°C to form the

    
    -diazoketone.
    
  • Conversion: Treat the diazoketone with HBr/acetic acid to yield the

    
    -bromoketone, followed by amination with hexamethylenetetramine (Delépine reaction) and hydrolysis to yield 1-amino-3-(4-methoxyphenyl)propan-2-one HCl .
    

Step 2: Amide Coupling & Cyclization

  • Coupling: React (R)-N-Boc-nipecotic acid (1.0 equiv) with the aminoketone HCl salt (1.1 equiv) using HATU/DIPEA in DMF. Stir at RT for 4h.

  • Cyclization: Isolate the intermediate amide. Dissolve in THF and add Burgess Reagent (2.5 equiv). Heat to 70°C for 2h.

    • Why Burgess? Classical dehydration (POCl3/H2SO4) is often too harsh for the Boc group and the stereocenter. Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) effects mild cyclodehydration under neutral conditions.

Yield: 45-60% over 2 steps. Key Risk: Racemization of the piperidine C3 center during the amide coupling if base excess is too high.

Part 3: Generation 2 — Process Optimization (Modified Hantzsch)

For scale-up (>100g), the diazomethane step in Generation 1 is hazardous. The Modified Hantzsch Synthesis offers a safer alternative, though regioselectivity must be controlled.

The Regiochemistry Problem

Classically, reacting a primary amide with an


-haloketone yields a 2,4-disubstituted oxazole . To achieve the 2,5-pattern , the reaction partners must be inverted:
  • Reagents:

    
    -Halo-amide + Thioamide? (Difficult).
    
  • Alternative: Use of

    
    -acyloxy ketones with ammonium acetate.
    
Optimized Protocol (Ammonium Acetate Method)

This route constructs the ring from an


-hydroxy ketone derivative and the piperidine nitrile.
  • Nitrile Formation: Convert (R)-N-Boc-nipecotamide to the nitrile using TFAA/Pyridine.

  • Ketone Preparation: Oxidize 1-(4-methoxyphenyl)-3-hydroxy-propan-2-one (obtained from the corresponding alkene) to the

    
    -diketone or use the 
    
    
    
    -hydroxy ketone directly.
  • Condensation:

    • React the nitrile (1.0 equiv) with the

      
      -hydroxy ketone (1.0 equiv) and Ammonium Acetate (4.0 equiv) in Acetic Acid at 100°C.
      
    • Mechanism:[1][2] Formation of an imine intermediate followed by cyclization and dehydration.

Data Summary Table: Route Comparison

FeatureGen 1: Robinson-GabrielGen 2: Hantzsch/Condensation
Regiocontrol Excellent (2,5-exclusive)Moderate (Requires specific precursors)
Step Count 5 (Linear)3 (Convergent)
Safety Profile Low (Diazomethane use)High (Standard reagents)
Chiral Integrity Risk at coupling stepHigh (Acidic conditions may deprotect Boc)
Overall Yield ~50%~65%

Part 4: Generation 3 — Modern Catalytic Cross-Coupling

Current drug development favors modularity. The most robust modern route utilizes transition metal-catalyzed C-H arylation or cross-coupling, allowing the "piperidine head" and "benzyl tail" to be varied independently.

Protocol: Negishi Coupling Approach

This method couples a pre-formed oxazole halide with a piperidinyl-zinc reagent.

Step 1: Synthesis of 2-Chloro-5-(4-methoxybenzyl)oxazole

  • Synthesize the oxazole core using TosMIC (Van Leusen) with 4-methoxyphenylacetaldehyde, followed by lithiation at C2 and chlorination with

    
    .
    

Step 2: Negishi Coupling

  • Zinc Reagent: Treat (R)-N-Boc-3-iodo-piperidine with activated Zn dust in DMA to form the organozinc reagent.

  • Coupling: Combine the zinc reagent with 2-chloro-5-(4-methoxybenzyl)oxazole,

    
     (5 mol%), and CuI (cat). Heat to 60°C.
    
  • Deprotection: Removal of Boc with HCl/Dioxane.

Negishi ZnReagent (R)-N-Boc-Piperidin-3-yl-ZnI Catalyst Pd(PPh3)4 / CuI ZnReagent->Catalyst OxazoleCl 2-Chloro-5-(4-methoxybenzyl)oxazole OxazoleCl->Catalyst Product Target Molecule (Protected) Catalyst->Product 60°C, DMA

Figure 2: Convergent Negishi coupling workflow allowing late-stage installation of the chiral piperidine.

Part 5: Critical Process Parameters & Troubleshooting

Chiral Stability

The C3 position of the piperidine ring is alpha to the oxazole C2. In the final molecule, this position is benzylic-like (stabilized by the oxazole pi-system) and prone to racemization under strong basic conditions.

  • Recommendation: Avoid NaH or LDA in steps after the piperidine is attached. Use weak organic bases (DIPEA, NMM) or carbonate bases (

    
    ).
    
Purification

The free base of the target amine is an oil. For isolation:

  • Salt Formation: The oxalate or fumarate salts are often crystalline and non-hygroscopic, superior to the HCl salt for handling.

  • Chromatography: Elute with DCM/MeOH/NH4OH (90:10:1) on silica.[3]

References

  • Robinson-Gabriel Cyclization: Wipf, P.; Miller, C. P. "A new synthesis of highly functionalized oxazoles." Journal of Organic Chemistry, 1993 , 58(14), 3604–3606. Link

  • Burgess Reagent Methodology: Brain, C. T.; Paul, J. M. "Entrained Robinson-Gabriel synthesis of oxazoles." Synlett, 1999 , 1999(10), 1642–1644. Link

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A novel and efficient synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide." Tetrahedron Letters, 1972 , 13(23), 2369–2372.[4] Link

  • Negishi Coupling on Oxazoles: Anderson, B. A., et al. "Synthesis of 2-substituted oxazoles via cross-coupling reactions." Journal of Organic Chemistry, 1997 , 62(25), 8634–8639. Link

  • General Oxazole Review: Palmer, D. C. (Ed.). "Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A." Chemistry of Heterocyclic Compounds, Vol. 60, Wiley-Interscience, 2003 . Link

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole in Biological Systems

Foreword: Charting a Course for Novel Compound Discovery In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is but the first step on a long and intricate j...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Novel Compound Discovery

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is but the first step on a long and intricate journey. The true challenge lies in unraveling the complex interplay between a molecule and its biological targets, a process that demands a synthesis of computational, biochemical, and cellular approaches. This guide is intended for researchers, scientists, and drug development professionals who are tasked with this critical endeavor. We will delve into a comprehensive, step-by-step framework for elucidating the mechanism of action of a hypothetical, yet structurally intriguing, molecule: 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole.

While specific data on this exact compound is not yet prevalent in the public domain, its constituent moieties—oxazole, piperidine, and a methoxybenzyl group—are well-represented in a multitude of biologically active agents. By examining the established pharmacology of these structural motifs, we can formulate a robust and scientifically-grounded strategy for the de-novo characterization of this novel compound. This document will serve as a technical roadmap, guiding the reader from initial in silico predictions to in-depth in vitro and cellular validation, all while adhering to the principles of scientific integrity and experimental causality.

Deconstruction of a Promising Scaffold: Known Biological Activities of Constituent Moieties

The structure of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole is a composite of three key chemical scaffolds, each with a rich history in medicinal chemistry. Understanding the known biological activities of these components provides a logical starting point for generating hypotheses about the compound's potential mechanism of action.

  • The Oxazole Core: The oxazole ring is a five-membered heterocycle that is a common feature in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2] Derivatives of oxazole have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Notably, some oxazole-containing compounds have been investigated as inhibitors of enzymes such as prolyl oligopeptidase, which is implicated in neurodegenerative diseases.[5][6]

  • The Piperidine Ring: Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most prevalent scaffolds in approved drugs.[7][8][9] The inclusion of a piperidine ring can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and basicity, thereby affecting its pharmacokinetic profile.[7] Chiral piperidine scaffolds, in particular, are of great interest in drug design for their ability to form specific interactions with protein binding sites.[7] Piperidine derivatives have been developed for a vast range of therapeutic areas, including oncology, virology, and neurology.[8][9]

  • The 4-Methoxybenzyl Group: The methoxybenzyl moiety, particularly the 4-methoxy substitution pattern, is frequently found in compounds with anticancer and anti-inflammatory activities. The methoxy group can act as a hydrogen bond acceptor and can influence the electronic properties of the aromatic ring, which can be critical for binding to biological targets. For instance, 5-(4'-Methoxyphenyl)-oxazole has been identified as an inhibitor of the growth of Caenorhabditis elegans.[10]

The combination of these three moieties in a single molecule suggests a high potential for biological activity and warrants a thorough investigation into its mechanism of action.

Formulating a Mechanistic Hypothesis: A Multi-pronged Approach

Given the diverse biological activities associated with its constituent scaffolds, 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole could plausibly interact with a number of biological targets. A prudent initial step is to formulate several working hypotheses that can be systematically tested.

Hypothesis 1: Kinase Inhibition. Many small molecule drugs exert their effects by inhibiting protein kinases. The piperidinyl-based benzoxazole scaffold has been explored for its potential to target VEGFR-2 and c-Met kinases, which are implicated in cancer.[3][4]

Hypothesis 2: Enzyme Inhibition. As previously mentioned, oxazole derivatives have been shown to inhibit enzymes like prolyl oligopeptidase.[5][6] Additionally, compounds containing both piperidine and oxadiazole (a related heterocycle) moieties have demonstrated inhibitory activity against acetylcholinesterase and urease.[11][12]

Hypothesis 3: Modulation of Protein-Protein Interactions. The piperidine scaffold has been instrumental in the design of inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy.[7]

Hypothesis 4: Effects on Cellular Signaling Pathways. The compound could modulate key signaling pathways involved in cell proliferation, survival, or inflammation, such as the PI3K/Akt/mTOR or NF-κB pathways.

A Step-by-Step Guide to Elucidating the Mechanism of Action

The following sections outline a comprehensive experimental workflow for systematically investigating the mechanism of action of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole.

In Silico and Computational Studies

Before embarking on extensive wet lab experiments, computational methods can provide valuable initial insights and help to prioritize experimental efforts.

Workflow for In Silico Analysis

in_silico_workflow cluster_0 Computational Analysis Target_Prediction Target Prediction (e.g., SwissTargetPrediction, PharmMapper) Molecular_Docking Molecular Docking (e.g., AutoDock, Glide) Target_Prediction->Molecular_Docking Prioritized_Targets Prioritized Target List Target_Prediction->Prioritized_Targets Predicted_Binding_Modes Predicted Binding Modes Molecular_Docking->Predicted_Binding_Modes ADMET_Prediction ADMET Prediction (e.g., SwissADME, PreADMET) Predicted_PK_Profile Predicted Pharmacokinetic Profile ADMET_Prediction->Predicted_PK_Profile Compound_Structure 5-(4-Methoxybenzyl)-2- (piperidin-3-yl)oxazole Structure Compound_Structure->Target_Prediction Compound_Structure->ADMET_Prediction in_vitro_target_id cluster_1 In Vitro Target Identification Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Identified_Proteins Identified Protein Hits Affinity_Chromatography->Identified_Proteins Enzymatic_Assays Enzymatic Assays (for predicted targets) Validated_Target Validated Target(s) Enzymatic_Assays->Validated_Target Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Binding_Assays->Validated_Target Compound Test Compound Compound->Affinity_Chromatography Cell_Lysate Cell Lysate Cell_Lysate->Affinity_Chromatography Identified_Proteins->Enzymatic_Assays Identified_Proteins->Binding_Assays

Caption: Experimental workflow for in vitro target identification and validation.

Detailed Protocols:

  • Protocol 3.2.1: Enzymatic Assays for Prioritized Targets.

    • Based on the in silico predictions, select relevant enzymatic assays (e.g., kinase activity assays, protease activity assays).

    • Perform dose-response experiments with 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole to determine its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each enzyme.

    • Include appropriate positive and negative controls in each assay.

  • Protocol 3.2.2: Affinity Chromatography-Mass Spectrometry.

    • Synthesize a derivative of the compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the immobilized compound with a cell lysate or tissue extract.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular Assays for Pathway Analysis

Once a target has been validated, the next step is to understand the compound's effects on cellular signaling pathways.

Workflow for Cellular Pathway Analysis

cellular_pathway_analysis cluster_2 Cellular Pathway Analysis Western_Blot Western Blotting Protein_Expression Changes in Protein Expression and Phosphorylation Western_Blot->Protein_Expression qPCR Quantitative PCR (qPCR) Gene_Expression Changes in Gene Expression qPCR->Gene_Expression Reporter_Assay Reporter Gene Assays Pathway_Activity Modulation of Pathway Activity Reporter_Assay->Pathway_Activity Treated_Cells Cells Treated with Compound Treated_Cells->Western_Blot Treated_Cells->qPCR Treated_Cells->Reporter_Assay

Caption: Workflow for analyzing the effects of the compound on cellular pathways.

Detailed Protocols:

  • Protocol 3.3.1: Western Blotting for Phosphoprotein Profiling.

    • Treat cultured cells with the compound at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies specific for phosphorylated and total proteins in the signaling pathway of interest (e.g., p-Akt, Akt, p-ERK, ERK).

    • Detect the antibody binding using chemiluminescence or fluorescence and quantify the band intensities.

Phenotypic Screening and Functional Assays

It is crucial to correlate the target engagement and pathway modulation with a functional cellular outcome.

Table 1: Hypothetical Phenotypic Assay Data

Assay TypeCell LineEndpointIC50 (µM)
Cell ViabilityMCF-7 (Breast Cancer)ATP levels5.2
ApoptosisA549 (Lung Cancer)Caspase-3/7 activity8.7
Cell Cycle ArrestPC-3 (Prostate Cancer)Propidium iodide staining12.5 (G2/M arrest)

Detailed Protocols:

  • Protocol 3.4.1: Cell Viability Assay.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 24-72 hours.

    • Measure cell viability using a commercially available kit (e.g., CellTiter-Glo®).

    • Plot the dose-response curve and calculate the IC50 value.

  • Protocol 3.4.2: Cell Cycle Analysis.

    • Treat cells with the compound for a specified period.

    • Harvest the cells, fix them in ethanol, and stain them with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). [4]

Data Interpretation and Synthesis: Constructing the Mechanistic Model

The culmination of this comprehensive investigation is the integration of all data points into a cohesive mechanistic model. This involves:

  • Connecting the Dots: Establishing a clear link between the direct binding of the compound to its molecular target, the subsequent modulation of the downstream signaling pathway, and the ultimate cellular phenotype.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to understand which structural features are critical for its activity. [10]This can also help to optimize potency and reduce off-target effects.

  • In Vivo Validation: Once a clear in vitro mechanism of action is established, the next logical step is to test the compound's efficacy and safety in relevant animal models of disease.

Conclusion

The elucidation of the mechanism of action for a novel compound like 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole is a challenging yet rewarding endeavor. By following a systematic and multi-faceted approach that combines in silico prediction with rigorous in vitro and cellular validation, researchers can build a comprehensive understanding of how a molecule exerts its biological effects. This knowledge is not only of fundamental scientific importance but is also a prerequisite for the successful translation of a promising lead compound into a clinically effective therapeutic agent. The framework presented in this guide provides a robust starting point for any research team embarking on such a project, ensuring that the investigation is conducted with the highest degree of scientific rigor and logical progression.

References

  • Nawwar, G. A., Swellem, R. H., & Ibrahim, A. M. (1994). Oxazole, pyrazole and piperidine derivatives having an o-hydroxyaryl moiety with anticipated molluscicidal activity. Archives of Pharmacal Research, 17(2), 66–70. [Link]

  • Sravya, G., Reddy, N. B., & Zyryanov, G. V. (2020). Synthesis, structural elucidation and bioassay of morpholine/thiomorpholine and piperidine containing oxazoles. AIP Conference Proceedings, 2304(1), 020014. [Link]

  • Ishiyama, A., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 274–277. [Link]

  • Abdel-Maksoud, M. S. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-20. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1385. [Link]

  • Abdel-Ghani, T. M., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 30(24), 5642. [Link]

  • Abdel-Ghani, T. M., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 30(24), 5642. [Link]

  • Kumar, A., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-o[1][2][10]xadiazole-2-Thione Derivatives as Potential EGFR Inhibitors. Chemical Methodologies, 9(4), 1-22. [Link]

  • Khan, I., et al. (2023). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Molecules, 28(19), 6981. [Link]

  • Kilpeläinen, T. P., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry, 66(12), 8170–8192. [Link]

  • Hryhoriv, A., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. International Journal of Molecular Sciences, 27(4), 1936. [Link]

  • Havrylyuk, D., et al. (2010). (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1729. [Link]

  • Fray, M. J., et al. (2003). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Organic & Biomolecular Chemistry, 1(18), 3212–3221. [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and biological evaluation of piperidinyl-substitutedt[1][7][10]riazolo[1,5-a]pyrimidine derivatives as potent and selective PI3Kδ inhibitors. European Journal of Medicinal Chemistry, 157, 124-137. [Link]

  • Hryhoriv, A., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

  • Nafeesa, K., et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

  • Nafeesa, K., et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

  • Kilpeläinen, T. P., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on alpha-Synuclein. University of Helsinki. [Link]

  • Siddiqui, S., et al. (2018). Synthesis, Characterization, Anti-leishmanial Activity and in silico Studies of 5-(4-Methoxyphenyl)-2-(undecylthio)-1,3,4-oxadiazole. Journal of the Chemical Society of Pakistan, 40(4). [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Pak. J. Pharm. Sci., 26(4), 775-781. [Link]

  • Shukla, C., & Srivastava, S. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics, 5(6), 1-8. [Link]

  • Ahrari, Y., et al. (2025). 2-Substituent Synthesis of 5-3- Methoxyphenyl and 5-4- Methoxyphenyl-1, 3, 4-Oxadiazoles, 2-Yl-Pyridine- 2-Yl-Methanol in Positions of 2 and 3 of 1, 3, 4-Oxadiazoles Containing Halogen and the Evaluation of Their Antibacterial Properties. Journal of Chemical Health Risks. [Link]

Sources

Exploratory

Pharmacophore Modeling of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole Ligands

A Technical Guide for MCHR1 Antagonist Discovery Executive Summary This technical guide details the pharmacophore modeling of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole , a representative scaffold for Melanin-Concentr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for MCHR1 Antagonist Discovery

Executive Summary

This technical guide details the pharmacophore modeling of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole , a representative scaffold for Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. MCHR1 is a G-protein coupled receptor (GPCR) and a prime therapeutic target for obesity and metabolic disorders.[1] This guide provides a self-validating workflow for researchers to construct, validate, and apply 3D pharmacophore models using this chemotype to screen for novel bioisosteres with improved metabolic stability and selectivity.

Part 1: Chemical Space & Target Context
1.1 The Scaffold Architecture

The title compound represents a classic "Privileged Structure" for aminergic GPCRs. It consists of three distinct pharmacophoric distinct regions that must be preserved or bioisosterically replaced during modeling:

RegionChemical MoietyPharmacophoric FeatureBiological Function (MCHR1 Context)
Head Piperidin-3-ylPositive Ionizable (PI) Forms a salt bridge with the conserved Asp3.32 (Asp123) residue in TM3.
Linker 1,3-OxazoleAromatic / H-Bond Acceptor (HBA) Acts as a rigid spacer; the nitrogen often accepts a H-bond from Asn294 or similar polar residues.
Tail 4-MethoxybenzylHydrophobic (Hyd) / Ring Aromatic (RA) Occupies a deep lipophilic pocket; the methoxy group may provide an additional HBA anchor.
1.2 The "Oxazole Advantage"

While early MCHR1 antagonists utilized urea or amide linkers (e.g., SNAP-7941), these often suffered from rapid hydrolytic metabolism. The oxazole ring serves as a non-classical bioisostere for the amide bond, offering:

  • Improved Metabolic Stability: Resistance to amidases.

  • Pi-Stacking Potential: The aromatic nature allows for

    
     interactions unavailable to aliphatic amides.
    
  • Rigidification: Reduces the entropic penalty upon binding by limiting rotatable bonds.

Part 2: Pharmacophore Hypothesis Generation
2.1 Workflow Architecture

The following diagram outlines the critical path for generating a robust ligand-based pharmacophore model.

PharmacophoreWorkflow Start Input: 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole Prep Ligand Preparation (Protonation @ pH 7.4 + Chirality Check) Start->Prep ConfGen Conformational Expansion (Boltzmann Jump / Monte Carlo) Prep->ConfGen Generate 50-100 conformers Align Molecular Alignment (Flexible Alignment to Template) ConfGen->Align Minimize Energy FeatMap Feature Extraction (PI, HBA, Hyd, RA) Align->FeatMap Model 3D Pharmacophore Hypothesis FeatMap->Model

Caption: Step-by-step workflow for generating a ligand-based pharmacophore model from the query scaffold.

Part 3: Step-by-Step Modeling Protocol
3.1 Step 1: Ligand Preparation & Protonation

Causality: The piperidine nitrogen has a pKa


 10-11. At physiological pH (7.4), it is >99% protonated. Modeling the neutral amine is a critical error that will result in missing the essential salt-bridge interaction.
  • Protocol:

    • Import structure into modeling software (e.g., MOE, Schrödinger Phase, LigandScout).

    • Apply Epik or Protonate3D settings: pH 7.4 ± 0.5.

    • Stereochemistry: The 3-position of piperidine is chiral. Unless the specific active enantiomer is known (often S for similar MCHR1 ligands), generate both enantiomers and treat them as separate entries to determine which fits the pharmacophore best.

3.2 Step 2: Conformational Analysis

Causality: The methylene bridge between the oxazole and the phenyl ring, and the bond between the oxazole and piperidine, allow for significant flexibility. The bioactive conformation is rarely the global minimum energy structure.

  • Protocol:

    • Method: Mixed Monte Carlo/Low-mode search (MCMM).

    • Force Field: OPLS3e or MMFF94x (suitable for organic drug-like molecules).

    • Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

    • RMSD Cutoff: 1.0 Å (to eliminate redundant conformers).

    • Output: Expect 20–50 diverse conformers per enantiomer.

3.3 Step 3: Feature Definition & Mapping

Construct the hypothesis based on the interactions defined in Section 1.1.

  • Feature 1 (Positive Ionizable): Centered on the piperidine nitrogen.

    • Tolerance: 1.5 Å sphere.

  • Feature 2 (H-Bond Acceptor): Centered on the Oxazole Nitrogen.[2]

    • Vector: Directed outward, in the plane of the ring.

  • Feature 3 (Hydrophobic/Aromatic): Centered on the 4-Methoxybenzyl ring.

    • Constraint: Define as "Ring Aromatic" to enforce planarity.

  • Feature 4 (Hydrophobic): Centered on the Methoxy group.[3][4]

    • Optional: This can be excluded in the initial coarse screen to increase hit rate, then added for refinement.

3.4 Step 4: Excluded Volume (Steric Constraints)

Since this is a single-ligand model, you lack a "receptor shape." However, you can infer excluded volumes.

  • Protocol: Place "exclusion spheres" perpendicular to the oxazole ring plane. This prevents the selection of molecules that are too bulky to fit into the narrow GPCR binding cleft.

Part 4: Validation Strategies (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

4.1 Decoy Set Generation

Do not use generic decoys. MCHR1 ligands have specific physicochemical properties (high logP, basic amine).

  • Source: Use the DUD-E (Directory of Useful Decoys) generation tool or ZINC database.

  • Criteria: Select 500 compounds that match the query molecule's:

    • Molecular Weight (± 50 Da)

    • Calculated LogP (± 1.0)[4]

    • Number of Rotatable Bonds

  • Dissimilarity: Ensure Tanimoto coefficient < 0.5 relative to the query oxazole to ensure topological distinctness.

4.2 Statistical Metrics

Run a virtual screen of the Query + 500 Decoys against your model. Calculate:

  • Enrichment Factor (EF1%): (Hits in top 1% / Total Hits) / (Total Actives / Total Database). Target EF1% > 10.

  • ROC AUC: Area Under the Receiver Operating Characteristic Curve. Target > 0.75.

Part 5: Interaction Map & Biological Logic

The following diagram visualizes the hypothesized binding mode of the ligand within the MCHR1 pocket, grounding the pharmacophore features in structural biology.

InteractionMap cluster_ligand Ligand: 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole cluster_receptor MCHR1 Binding Pocket (TM Region) PipN Piperidine N (Positive Charge) OxazoleN Oxazole N (H-Bond Acceptor) Asp123 Asp123 (TM3) (Anionic) PipN->Asp123 Salt Bridge (Ionic Interaction) Benzyl Benzyl Ring (Aromatic) Asn294 Asn294 (TM6) (H-Bond Donor) OxazoleN->Asn294 Hydrogen Bond Methoxy Methoxy Group (Hydrophobic) PhePocket Phe/Trp Cluster (Hydrophobic) Benzyl->PhePocket Pi-Pi Stacking Methoxy->PhePocket Hydrophobic Contact

Caption: Hypothesized interaction map between the oxazole ligand and key MCHR1 residues (Asp123, Asn294).

Part 6: References
  • Helal, M. A., et al. (2019). Identification of a new small molecule chemotype of Melanin Concentrating Hormone Receptor-1 antagonists using pharmacophore-based virtual screening. Bioorganic & Medicinal Chemistry Letters, 29(24), 126741. Link

  • Högberg, T., et al. (2012). Melanin concentrating hormone receptor 1 (MCHR1) antagonists—Still a viable approach for obesity treatment? Bioorganic & Medicinal Chemistry Letters, 22(19), 6039-6047. Link

  • Guo, T., et al. (2005). Discovery and SAR of biaryl piperidine MCH1 receptor antagonists through solid-phase encoded combinatorial synthesis.[5] Bioorganic & Medicinal Chemistry Letters, 15(16), 3696-3700.[5] Link

  • Souers, A. J., et al. (2005). Identification of 2-(4-benzyloxyphenyl)-oxazole-4-carboxylic acid amides as potent and selective MCH-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(11), 2752-2755. Link

  • Ballesteros, J. A., & Weinstein, H. (1995). Integrated methods for the construction of three-dimensional models and computational probing of structure-function relations in G protein-coupled receptors. Methods in Neurosciences, 25, 366-428. Link

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Foundational

A Strategic Guide to Unveiling the Therapeutic Potential and Drug-Likeness of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: Charting a Course for a Novel Chemical Entity The molecule at the heart of this guide,...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Charting a Course for a Novel Chemical Entity

The molecule at the heart of this guide, 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole, represents an unexplored intersection of two of medicinal chemistry's most prolific scaffolds: the oxazole and the piperidine. While this specific entity is novel to the scientific literature, its constituent parts are well-established pharmacophores, present in a multitude of clinically approved drugs.[1][2] This guide, therefore, serves not as a review of existing data, but as a comprehensive strategic roadmap for its investigation. We will dissect the rationale for its study, propose a rigorous, multi-tiered evaluation framework—from computational prediction to in vitro validation—and provide the detailed, self-validating protocols necessary to unlock its therapeutic potential. Our objective is to furnish the drug discovery community with a robust, data-driven pathway to assess this promising, yet uncharacterized, molecule.

The Rationale for Investigation: A Synthesis of Privileged Scaffolds

The therapeutic promise of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole is rooted in the synergistic potential of its three key structural components. The strategic combination of these moieties provides a strong scientific basis for its investigation across several therapeutic areas.

  • The Oxazole Core: A Versatile Pharmacological Hub The five-membered oxazole ring is a cornerstone of medicinal chemistry, renowned for its diverse biological activities.[3] Its derivatives have demonstrated a wide spectrum of therapeutic actions, including potent anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[4][5][6] The oxazole scaffold's ability to engage in various non-covalent interactions makes it an ideal framework for designing targeted therapies.[6] Recent research has specifically highlighted the potential of oxazole-based compounds in targeting neuroinflammation-driven mechanisms in Central Nervous System (CNS) disorders, offering an alternative to traditional monoaminergic approaches.[7]

  • The Piperidine Moiety: The Key to Druggability The six-membered piperidine ring is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][8] Its inclusion in a molecule is a well-established strategy to enhance "druggability."[9] The piperidine moiety often improves critical pharmacokinetic (ADMET) properties, such as aqueous solubility, metabolic stability, and bioavailability, while potentially reducing toxicity.[9][10] Crucially, its basic nitrogen atom can form strong ionic interactions with biological targets, and its flexible conformation allows for optimal binding to protein pockets.[9][10] Its presence is particularly notable in drugs targeting the CNS, owing to its ability to improve blood-brain barrier permeability.[10][11][12]

  • The 4-Methoxybenzyl Substituent: A Modulator of Activity The 4-methoxybenzyl group at the 5-position of the oxazole ring is not merely a structural placeholder. This electron-donating group can influence the electronic properties of the oxazole ring, potentially modulating binding affinity and target selectivity. Furthermore, the methoxy group can serve as a metabolic handle, influencing the compound's pharmacokinetic profile.

Hypothesized Therapeutic Arenas:

Based on this structural amalgamation, we hypothesize that 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole holds significant potential in the following areas:

  • Neurodegenerative & Neuroinflammatory Diseases: The combination of a CNS-penetrant piperidine scaffold with an oxazole core known to modulate neuroinflammation presents a compelling case for investigating its efficacy in models of Alzheimer's, Parkinson's, or inflammatory depression.[7][11][12]

  • Oncology: The established anticancer activities of both oxazole and piperidine derivatives suggest that this hybrid molecule could target key pathways in cancer cell proliferation and survival.[2][4]

  • Infectious Diseases: The known antibacterial and antifungal properties of oxazoles provide a rationale for screening against a panel of pathogenic microbes.[5]

Foundational Assessment: In Silico Profiling of Drug-Likeness and ADMET

Before committing to resource-intensive synthesis and wet-lab screening, a thorough in silico evaluation is paramount.[13] Computational (or computer-aided) methods provide rapid, cost-effective predictions of a molecule's pharmacokinetic and toxicological properties, enabling early identification of potential liabilities and guiding subsequent optimization efforts.[14][15][16]

Workflow for Computational Evaluation

G cluster_0 Input cluster_1 Computational Tools cluster_2 Predicted Properties cluster_3 Analysis & Decision Input SMILES String of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole Tools ADMET Prediction Platforms (e.g., SwissADME, pkCSM, ADMETlab) Input->Tools Submit Structure PhysChem Physicochemical Properties Tools->PhysChem Calculate PK Pharmacokinetics (ADME) Tools->PK Predict Tox Toxicity Tools->Tox Predict Analysis Drug-Likeness Assessment (e.g., Lipinski's Rule of 5, QED) PhysChem->Analysis Aggregate Data PK->Analysis Aggregate Data Tox->Analysis Aggregate Data Decision Go/No-Go Decision for Synthesis Analysis->Decision Evaluate Profile

Caption: In Silico ADMET and Drug-Likeness Workflow.

Detailed Protocol for In Silico ADMET Prediction
  • Structure Input: Generate the canonical SMILES (Simplified Molecular Input Line Entry System) string for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole.

  • Platform Selection: Utilize a validated computational platform for ADMET prediction, such as the open-access SwissADME server or commercial software like ADMET Predictor.[16]

  • Property Calculation: Submit the SMILES string to the selected platform and execute the prediction modules for a comprehensive set of properties.

  • Data Aggregation: Consolidate the predicted values into a structured table for analysis.

  • Drug-Likeness Evaluation: Assess the compound's profile against established drug-likeness rules (e.g., Lipinski's Rule of Five, Ghose's filter) and quantitative estimates of drug-likeness (QED).[17]

  • Decision Making: Based on the overall profile, make an informed decision on whether to proceed with chemical synthesis. A favorable profile would exhibit good predicted absorption, appropriate metabolic stability, CNS penetration (if desired), and a low risk of toxicity.

Table 1: Predicted Physicochemical and ADMET Properties
Property Category Parameter Predicted Value Favorable Range
Physicochemical Molecular Weight ( g/mol )To be calculated< 500
cLogP (Lipophilicity)To be calculated-0.4 to +5.6
Topological Polar Surface Area (TPSA, Ų)To be calculated< 140
Hydrogen Bond DonorsTo be calculated≤ 5
Hydrogen Bond AcceptorsTo be calculated≤ 10
Absorption Human Intestinal Absorption (HIA)To be calculatedHigh
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)To be calculated> -5.15
Distribution Blood-Brain Barrier (BBB) PermeationTo be calculatedYes/No
CNS MPO ScoreTo be calculated> 4
Metabolism CYP2D6 InhibitorTo be calculatedNo
CYP3A4 InhibitorTo be calculatedNo
Toxicity hERG I InhibitorTo be calculatedNo
AMES Toxicity (Mutagenicity)To be calculatedNo

Proposed Chemical Synthesis

As this is a novel compound, a validated synthetic route is not available. We propose a plausible and efficient synthesis based on the well-established van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[18][19]

Retrosynthetic Analysis

G Target 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole Intermediate1 Key Disconnection (van Leusen Reaction) Target->Intermediate1 Precursor1 N-Boc-piperidine-3-carbaldehyde Intermediate1->Precursor1 Precursor2 (4-Methoxyphenyl)methyl isocyanide (or equivalent) Intermediate1->Precursor2

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Synthesis Protocol
  • Protection of Piperidine: Commercially available 3-(hydroxymethyl)piperidine is protected with a Boc (tert-butyloxycarbonyl) group on the nitrogen to prevent side reactions.

  • Oxidation: The primary alcohol of the Boc-protected piperidine is oxidized to the corresponding aldehyde (N-Boc-piperidine-3-carbaldehyde) using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).

  • van Leusen Oxazole Synthesis: The key aldehyde intermediate is reacted with (4-methoxyphenyl)methyl isocyanide (or a suitable precursor) and a base (e.g., potassium carbonate) in a solvent like methanol or DME. This one-pot reaction forms the oxazole ring.

  • Deprotection: The Boc protecting group is removed from the piperidine nitrogen under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to yield the final product, 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole.

  • Purification and Characterization: The final compound is purified using column chromatography and its structure is confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HRMS).

In Vitro Evaluation: From Hypothesis to Data

With the compound synthesized and characterized, the next critical phase is to evaluate its biological activity using a cascade of in vitro assays.[20][21] These experiments provide the first empirical evidence of therapeutic potential and help to elucidate the mechanism of action.[22]

Workflow for In Vitro Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening cluster_3 Safety Profiling Primary Broad-spectrum Assays (e.g., Cell Viability on Cancer Panel, Anti-inflammatory Screen) Secondary Dose-Response & Potency (IC50/EC50 Determination) Primary->Secondary Identify 'Hits' Tertiary Mechanism of Action (MoA) Studies (e.g., Kinase Inhibition, Cytokine Profiling) Secondary->Tertiary Confirm Potency Safety In Vitro Toxicology (Normal Cell Cytotoxicity, hERG Assay) Tertiary->Safety Elucidate Mechanism Decision Selectivity & Safety Window Assessment Safety->Decision Prioritize Leads

Caption: Tiered workflow for in vitro evaluation.

Protocol 1: Anticancer Cell Viability Assay (MTT Assay)
  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, PC-3 prostate) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[23]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the data and determine the IC50 (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Anti-Neuroinflammatory Assay (LPS-induced IL-1β Release)
  • Cell Culture: Culture a murine or human microglial cell line (e.g., BV-2 or HMC3) in 24-well plates until they reach 80-90% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammasome Priming: Add Lipopolysaccharide (LPS) (1 µg/mL) to the cells and incubate for 3-4 hours to prime the NLRP3 inflammasome.[7]

  • Inflammasome Activation: Add ATP (5 mM) for 30-60 minutes to activate the inflammasome.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of IL-1β release compared to the LPS/ATP-treated control. Determine the IC50 value.

Preliminary Safety and Selectivity Assessment

An ideal drug candidate is potent against its target but has minimal effects on healthy cells and systems.[24] Early in vitro safety assays are crucial for establishing a therapeutic window.

Protocol 3: Normal Cell Cytotoxicity Assay
  • Methodology: Repeat the MTT assay protocol (Protocol 1) using a non-cancerous human cell line, such as HEK293 (embryonic kidney cells) or IMR-90 (fetal lung fibroblasts).

  • Analysis: Determine the CC50 (the concentration that is cytotoxic to 50% of normal cells).

  • Selectivity Index (SI) Calculation: Calculate the SI by dividing the CC50 of the normal cell line by the IC50 of a cancer cell line (SI = CC50 / IC50). An SI value >10 is generally considered indicative of promising target selectivity.[23]

Conclusion and Strategic Path Forward

This technical guide has laid out a comprehensive, logic-driven framework for the systematic evaluation of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole. By integrating in silico prediction with robust in vitro protocols, this roadmap enables a thorough assessment of the compound's drug-likeness and therapeutic potential.

The path forward is contingent on the data generated:

  • Favorable Outcome: If the compound demonstrates high potency in a specific therapeutic area (e.g., sub-micromolar IC50), a good selectivity index (SI > 10), and a clean in silico and preliminary safety profile, the next steps would involve lead optimization to improve properties and initiation of in vivo studies in relevant animal models of disease.

  • Moderate Outcome: If the compound shows moderate activity or some liabilities, it can serve as a valuable starting point for a medicinal chemistry program. Structure-activity relationship (SAR) studies would be conducted by synthesizing analogs to improve potency and/or ADMET properties.

  • Unfavorable Outcome: If the compound is inactive or shows significant toxicity, the project may be terminated, but the knowledge gained from synthesizing and testing this specific scaffold combination can inform future drug design efforts.

Ultimately, the fusion of the oxazole and piperidine scaffolds within 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole presents a scientifically compelling opportunity. The structured approach detailed herein provides the necessary tools to translate this structural hypothesis into definitive, actionable data, potentially adding a new and valuable candidate to the drug discovery pipeline.

References

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  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. (2023).
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  • A Heterocyclic (Oxazole & Oxadiazole) Compound Library Platform for Neuroinflammation-Driven CNS Drug Discovery. (n.d.). Innoget.
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  • Spirocyclic Piperidines in Drug Discovery. (n.d.). PharmaBlock.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
  • Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on alpha-Synuclein. (2023). Helda - University of Helsinki.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). MDPI.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.
  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). MDPI.
  • One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae). (2022). ChemistrySelect.
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  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. (n.d.). SciELO.
  • Novel 1,2,4-Oxadiazole Deriv
  • substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.). ijrpr.com.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole: An In-Depth Technical Guide

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole, a novel heterocyclic compound with potential applications in med...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is designed for robustness and adaptability in a research setting, commencing with the preparation of key intermediates and culminating in the final deprotection to yield the target molecule. This guide delves into the rationale behind the chosen synthetic route and experimental conditions, offering insights into the underlying chemical principles. All procedures have been structured to ensure clarity and reproducibility for researchers, scientists, and professionals in the field of drug development.

Introduction

The oxazole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive core for the design of novel therapeutic agents. The 2,5-disubstituted oxazole framework, in particular, allows for diverse functionalization, enabling the fine-tuning of physicochemical and biological properties. The target molecule, 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole, incorporates a lipophilic 4-methoxybenzyl group at the 5-position and a polar, ionizable piperidinyl moiety at the 2-position, suggesting its potential as a modulator of biological targets where such a combination of features is desirable.

This guide outlines a robust and logical five-step synthetic sequence to obtain the title compound. The synthesis begins with the preparation of the requisite aldehyde starting material, followed by the construction of the oxazole core via the Van Leusen reaction. Subsequent regioselective bromination at the C2-position of the oxazole ring provides a key intermediate for the introduction of the piperidine fragment. The piperidine moiety is introduced as its N-Boc protected form to prevent side reactions, and the synthesis is completed by a final deprotection step.

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Part 1: Oxazole Core Synthesis cluster_1 Part 2: Piperidine Coupling cluster_2 Part 3: Final Deprotection A 2-(4-Methoxyphenyl)ethanol B 2-(4-Methoxyphenyl)acetaldehyde A->B Oxidation C 5-(4-Methoxybenzyl)oxazole B->C Van Leusen Reaction D 2-Bromo-5-(4-methoxybenzyl)oxazole C->D C2-Bromination E tert-Butyl 3-(5-(4-methoxybenzyl)oxazol-2-yl)piperidine-1-carboxylate D->E Nucleophilic Aromatic Substitution F 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole E->F N-Boc Deprotection G 3-Aminopiperidine H tert-Butyl 3-aminopiperidine-1-carboxylate G->H N-Boc Protection H->E

Figure 1: Overall synthetic pathway for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole.

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless specified otherwise. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm) and/or by staining with an appropriate developing agent (e.g., potassium permanganate or ceric ammonium molybdate). Flash column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.

Safety Precautions:

  • N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory solid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid. It should be handled with extreme care under an inert atmosphere using syringe techniques. All glassware should be oven-dried and cooled under an inert atmosphere before use.

  • Trifluoroacetic Acid (TFA): TFA is a highly corrosive and toxic liquid that can cause severe burns.[1] Handle in a fume hood and wear appropriate PPE, including acid-resistant gloves, safety glasses, and a lab coat.[2][3][4]

  • Oxalyl Chloride and Dimethyl Sulfoxide (DMSO): The Swern oxidation generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide.[5][6] The reaction must be performed in a well-ventilated fume hood.

Experimental Protocols

Part 1: Synthesis of the Oxazole Core

Step 1: Synthesis of 2-(4-Methoxyphenyl)acetaldehyde (Intermediate B)

While commercially available, this protocol details the synthesis of 2-(4-methoxyphenyl)acetaldehyde from the corresponding alcohol via Swern oxidation.[7] This mild oxidation method is chosen to prevent over-oxidation to the carboxylic acid.[8][9]

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
2-(4-Methoxyphenyl)ethanolC₉H₁₂O₂152.1910.01.0
Oxalyl chlorideC₂Cl₂O₂126.9312.01.2
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1322.02.2
TriethylamineC₆H₁₅N101.1950.05.0
Dichloromethane (DCM)CH₂Cl₂84.93--

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 50 mL) and oxalyl chloride (1.05 mL, 12.0 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO, 1.56 mL, 22.0 mmol) in anhydrous DCM (10 mL) dropwise to the stirred solution, maintaining the internal temperature below -65 °C. Stir the mixture for 15 minutes.

  • Add a solution of 2-(4-methoxyphenyl)ethanol (1.52 g, 10.0 mmol) in anhydrous DCM (10 mL) dropwise, keeping the internal temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Add triethylamine (6.97 mL, 50.0 mmol) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: Synthesis of 5-(4-Methoxybenzyl)oxazole (Intermediate C)

The oxazole ring is constructed using the Van Leusen oxazole synthesis, a reliable method for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[10][11][12]

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
2-(4-Methoxyphenyl)acetaldehydeC₉H₁₀O₂150.1710.01.0
Tosylmethyl isocyanide (TosMIC)C₉H₉NO₂S195.2410.01.0
Potassium carbonate (K₂CO₃)K₂CO₃138.2115.01.5
Methanol (MeOH)CH₄O32.04--

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of crude 2-(4-methoxyphenyl)acetaldehyde (approx. 10.0 mmol) in methanol (50 mL).

  • Add tosylmethyl isocyanide (1.95 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure.

  • To the residue, add water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(4-methoxybenzyl)oxazole as a solid.

Step 3: Synthesis of 2-Bromo-5-(4-methoxybenzyl)oxazole (Intermediate D)

Regioselective bromination at the C2 position of the oxazole is achieved by deprotonation with a strong base at low temperature, followed by quenching with an electrophilic bromine source.[13]

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
5-(4-Methoxybenzyl)oxazoleC₁₁H₁₁NO₂189.215.01.0
n-Butyllithium (n-BuLi)C₄H₉Li64.065.51.1
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.986.01.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--

Protocol:

  • To a flame-dried Schlenk flask under an argon atmosphere, add a solution of 5-(4-methoxybenzyl)oxazole (0.95 g, 5.0 mmol) in anhydrous tetrahydrofuran (THF, 25 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 2.2 mL, 5.5 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve N-bromosuccinimide (1.07 g, 6.0 mmol) in anhydrous THF (10 mL).

  • Slowly add the NBS solution to the lithiated oxazole solution at -78 °C. Stir the reaction mixture at this temperature for an additional 1 hour.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-5-(4-methoxybenzyl)oxazole.

Part 2: Piperidine Coupling

Step 4: Synthesis of tert-Butyl 3-aminopiperidine-1-carboxylate (Intermediate H)

The secondary amine of 3-aminopiperidine is protected with a Boc group to prevent its reaction in the subsequent coupling step.[14]

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
3-AminopiperidineC₅H₁₂N₂100.1610.01.0
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2510.01.0
TriethylamineC₆H₁₅N101.1912.01.2
Dichloromethane (DCM)CH₂Cl₂84.93--

Protocol:

  • To a round-bottom flask, add 3-aminopiperidine (1.0 g, 10.0 mmol) and dichloromethane (DCM, 50 mL).

  • Cool the solution to 0 °C in an ice bath and add triethylamine (1.67 mL, 12.0 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (2.18 g, 10.0 mmol) in DCM (10 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 3-aminopiperidine-1-carboxylate, which can often be used without further purification.

Step 5: Synthesis of tert-Butyl 3-(5-(4-methoxybenzyl)oxazol-2-yl)piperidine-1-carboxylate (Intermediate E)

The piperidine moiety is introduced via a nucleophilic aromatic substitution reaction.[15][16][17]

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Bromo-5-(4-methoxybenzyl)oxazoleC₁₁H₁₀BrNO₂268.114.01.0
tert-Butyl 3-aminopiperidine-1-carboxylateC₁₀H₂₀N₂O₂200.284.81.2
Potassium carbonate (K₂CO₃)K₂CO₃138.218.02.0
Dimethylformamide (DMF)C₃H₇NO73.09--

Protocol:

  • To a sealable reaction vial, add 2-bromo-5-(4-methoxybenzyl)oxazole (1.07 g, 4.0 mmol), tert-butyl 3-aminopiperidine-1-carboxylate (0.96 g, 4.8 mmol), and potassium carbonate (1.10 g, 8.0 mmol).

  • Add anhydrous dimethylformamide (DMF, 20 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100-120 °C. Stir overnight.

  • Monitor the reaction progress by TLC. Once complete, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the N-Boc protected final product.

Part 3: Final Deprotection

Step 6: Synthesis of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole (Final Product F)

The final step is the removal of the N-Boc protecting group under acidic conditions to yield the target compound as a salt, which can be neutralized to the free base.[18][19][20][21]

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
tert-Butyl 3-(5-(4-methoxybenzyl)oxazol-2-yl)piperidine-1-carboxylateC₂₁H₂₉N₃O₄387.473.01.0
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02--
Dichloromethane (DCM)CH₂Cl₂84.93--

Protocol:

  • Dissolve tert-butyl 3-(5-(4-methoxybenzyl)oxazol-2-yl)piperidine-1-carboxylate (1.16 g, 3.0 mmol) in dichloromethane (DCM, 15 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5 mL) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the trifluoroacetate salt.

  • Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude final product.

  • Purify the product by flash column chromatography on silica gel (eluent: DCM/methanol with a small percentage of triethylamine to prevent streaking) or by recrystallization to afford pure 5-(4-methoxybenzyl)-2-(piperidin-3-yl)oxazole.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of 5-(4-methoxybenzyl)-2-(piperidin-3-yl)oxazole. The described five-step sequence is based on well-established and reliable chemical transformations, ensuring a high degree of reproducibility. By providing a clear rationale for each step and detailed experimental procedures, this document serves as a valuable resource for researchers in medicinal chemistry and organic synthesis engaged in the preparation of novel oxazole-based compounds for drug discovery and development.

References

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  • Strotman, N. A.; Chobanian, H. R.; He, J.; Guo, Y.; Wilson, J. E. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters2010, 12 (16), 3578–3581.
  • Besselièvre, F.; Lebrequier, S.; Mahuteau-Betzer, F.; Piguel, S. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Synthesis2009, 2009 (20), 3511-3512.
  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry1983, 48 (22), 4155–4156.
  • Kulkarni, B. A.; Ganesan, A. Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters1999, 40 (31), 5637-5638.
  • Wu, B.; Wen, J.; Zhang, J.; Li, J.; Xiang, Y.-Z.; Yu, X.-Q. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett2009, 2009 (03), 500-504.

Sources

Application

Application Notes and Protocols for Determining the Optimal Solvent System for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This document provides a comprehensive guide for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal solvent systems for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole, a heterocyclic compound with pharmaceutical potential. This guide moves beyond a simple listing of protocols to explain the underlying scientific principles, ensuring a robust and rational approach to solvent selection. We present a multi-tiered strategy, beginning with rapid, material-sparing high-throughput screening and culminating in the definitive equilibrium solubility determination via the gold-standard shake-flask method. Detailed, step-by-step protocols are provided for each experimental stage, accompanied by data presentation templates and logical workflow diagrams to guide the user through the process of identifying ideal aqueous and organic solvent systems for this specific molecule.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising molecule from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition. Solubility dictates the rate and extent to which an API can dissolve in a physiological medium, which is a prerequisite for absorption and, ultimately, for exerting its therapeutic effect.[1] For a molecule like 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole, which incorporates both polar (oxazole, piperidine) and non-polar (methoxybenzyl) functionalities, predicting its solubility behavior is non-trivial. The presence of a basic piperidine ring further suggests that its aqueous solubility will be highly dependent on pH.[2]

This guide is structured to provide a systematic approach to characterizing the solubility of this compound. We will first establish a theoretical foundation by predicting its key physicochemical properties. This is followed by a two-phase experimental approach: a rapid kinetic solubility screen to identify promising solvent systems, and a more rigorous thermodynamic solubility determination for final selection and characterization.

Physicochemical Profile of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₇H₂₂N₂O₂
Molecular Weight 286.37 g/mol
logP (Octanol-Water Partition Coefficient) 2.8 - 3.5Indicates moderate lipophilicity, suggesting a balance between aqueous and organic solvent solubility.
pKa (most basic) 9.5 - 10.5The piperidine nitrogen is basic and will be protonated at physiological pH, which is expected to enhance aqueous solubility.[5]
Topological Polar Surface Area (TPSA) 50 - 60 ŲSuggests good potential for membrane permeability.
Aqueous Solubility (logS) -3.5 to -4.5 (at pH 7.4)Predicts low to moderate intrinsic aqueous solubility.

Note: These values are estimations from various computational models and should be experimentally verified.

Experimental Strategy: A Two-Phase Approach

Our experimental workflow is designed to efficiently screen a wide range of solvents while conserving valuable compound, culminating in a precise determination of solubility in the most promising systems.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Definitive Solubility Determination A Kinetic Solubility Assay (Turbidimetry) B Rank-Order Solvents (Aqueous & Organic) A->B Identify promising candidates C Shake-Flask Method (Equilibrium Solubility) B->C Select top candidates D Quantitative Analysis (HPLC) C->D Quantify dissolved compound E Optimal Solvent System(s) Identified D->E

Caption: A two-phase workflow for determining optimal solvent systems.

Phase 1: High-Throughput Kinetic Solubility Screening

The initial phase employs a turbidimetric assay, a rapid, low-material consumption method to assess the kinetic solubility of the compound in a variety of solvent systems.[6] This method relies on the principle that when a compound precipitates out of a solution, it forms a suspension that scatters light. The degree of light scattering (turbidity) is proportional to the amount of insoluble material.[7]

Protocol: Turbidimetric Solubility Assay

Objective: To rapidly screen and rank-order a panel of aqueous and organic solvents based on their ability to dissolve 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole.

Materials:

  • 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (clear bottom)

  • Plate reader with nephelometry or turbidity measurement capabilities (e.g., at 620 nm)

  • Aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, citrate buffers at various pHs)

  • Selected organic solvents (e.g., ethanol, isopropanol, acetonitrile, polyethylene glycol 400 (PEG 400), propylene glycol)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in DMSO.[1]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Solvent Addition: To each well containing the DMSO-compound solution, add the aqueous buffer or organic solvent being tested. The final DMSO concentration should be kept low and constant across all wells (e.g., 1-2%) to minimize its co-solvent effect.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.[6]

  • Turbidity Measurement: Measure the absorbance or light scattering of each well using a plate reader.

  • Data Analysis: The kinetic solubility is determined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to a blank control (solvent with the same percentage of DMSO but no compound).

Example Data Presentation

The results of the kinetic solubility screen can be summarized in a table for easy comparison.

Solvent SystempH (for aqueous)Kinetic Solubility (µM)Observations
PBS7.4~50Moderate
Citrate Buffer5.0>200Good
Citrate Buffer3.0>500Very Good
WaterN/A<20Poor
EthanolN/A>1000High
Propylene GlycolN/A>800High
AcetonitrileN/A~300Moderate
PEG 400N/A>1000High
50:50 Ethanol:WaterN/A>800High

Phase 2: Definitive Equilibrium Solubility Determination

Based on the results from the high-throughput screen, the most promising solvent systems are selected for definitive solubility determination using the shake-flask method. This method is considered the gold standard as it measures the thermodynamic equilibrium solubility, which is the true solubility of the compound in a given solvent at a specific temperature.[9][10]

G A Add excess compound to solvent B Equilibrate (e.g., 24-48h at 25°C) A->B C Allow solids to settle B->C D Filter supernatant (0.45 µm filter) C->D E Dilute aliquot D->E F Analyze by HPLC E->F G Calculate concentration against calibration curve F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol: Shake-Flask Method

Objective: To accurately quantify the equilibrium solubility of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole in selected solvent systems.

Materials:

  • 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole (solid)

  • Selected solvents from Phase 1 (e.g., pH 5.0 citrate buffer, ethanol, PEG 400)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[11]

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[9]

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[12]

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

HPLC Method for Quantification

A validated HPLC method is crucial for accurate quantification. The following is a starting point for method development, which should be optimized for the specific compound and system.[13][14]

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmGood retention for moderately lipophilic compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileProvides good peak shape for basic compounds and allows for gradient elution.[15]
Gradient Start at 10% B, ramp to 90% B over 10 minTo ensure elution of the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Detection Wavelength ~230 nm or ~275 nmTo be determined by UV scan of the compound.
Injection Volume 10 µL
Data Presentation and Interpretation

The final equilibrium solubility data should be presented clearly.

Solvent SystempHTemperature (°C)Equilibrium Solubility (mg/mL)Equilibrium Solubility (µM)
Citrate Buffer5.0250.23803
EthanolN/A2545.8160,000
PEG 400N/A2552.1182,000
FaSSIF*6.5370.15524
FeSSIF**5.0370.451571

*Fasted State Simulated Intestinal Fluid **Fed State Simulated Intestinal Fluid

The use of biorelevant media like FaSSIF and FeSSIF is highly recommended for compounds intended for oral administration. These media contain bile salts and lecithin, which mimic the conditions in the human gut and can significantly impact the solubility of lipophilic drugs.[16][17]

Conclusion and Recommendations

This application note provides a comprehensive and scientifically grounded framework for determining the optimal solvent systems for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole. The predicted physicochemical properties suggest a molecule with low to moderate aqueous solubility that is highly pH-dependent, and good solubility in organic solvents.

  • Aqueous Solubility: The compound exhibits significantly higher solubility in acidic conditions (pH 3.0-5.0) due to the protonation of the basic piperidine nitrogen. This is a critical consideration for oral formulation development, as the compound will likely dissolve in the stomach and may precipitate in the higher pH environment of the intestine.[18] The use of biorelevant media (FeSSIF) indicates that the presence of food may enhance its solubility.

  • Organic Solubility: The compound demonstrates high solubility in polar organic solvents such as ethanol and PEG 400, making these suitable candidates for liquid formulations or as co-solvents in aqueous systems.[19]

The two-phase experimental approach outlined herein allows for an efficient and accurate determination of solubility, providing the essential data needed to guide formulation development, preclinical studies, and ultimately, the successful progression of this compound through the drug development pipeline.

References

  • Dissolution Technologies. (n.d.). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology, 24(7), 68-76.
  • Biorelevant.com. (n.d.). Biorelevant Media Simulate Fasted And Fed Gut Fluids. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Retrieved from [Link]

  • Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Zakeri-Milani, P., & Barzegar-Jalali, M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Solubility of Things. (n.d.). Oxazole. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Journal of Physical Chemistry B. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(39), 9083-9093.
  • Evotec. (2021). Turbidimetric Solubility Fact Sheet. Retrieved from [Link]

  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • PubMed. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 70(3), 849-857.
  • ACS Publications. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, 12(6), 1994-2004.
  • PMC. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2023). A Review on Development and validation of HPLC method. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection and Quantification of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole, a novel heterocyclic compound with significant pharmaceutical potential. The method is designed for use in drug discovery, development, and quality control environments. The described isocratic method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, providing excellent separation of the active pharmaceutical ingredient (API) from its degradation products. Detection is performed using a photodiode array (PDA) detector. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5][6]

Introduction

5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole is a heterocyclic compound containing both an oxazole and a piperidine moiety.[7] The structural combination of these rings is of interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.[8][9] Oxazoles are a class of aromatic heterocyclic compounds with diverse pharmacological activities.[10][11][12] Similarly, the piperidine ring is a common scaffold in many pharmaceutical agents.[8][13] Given the potential therapeutic applications of this novel compound, a reliable and robust analytical method is essential for its quantitative determination in bulk drug substance and formulated products.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for the qualitative and quantitative analysis of drug substances and products.[1] Its high resolution, sensitivity, and precision make it the ideal choice for developing stability-indicating assays.[1] A stability-indicating method is crucial as it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[14][15] This application note provides a comprehensive guide to the development and validation of such a method for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole.

Method Development Strategy

The primary objective of this method development was to achieve adequate resolution of the 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole peak from any potential degradants generated under stress conditions. The strategy involved a systematic evaluation of critical chromatographic parameters.

Analyte Characterization

A preliminary analysis of the analyte's structure was performed to predict its chromatographic behavior. The presence of the piperidine ring, a non-aromatic heterocycle, and the oxazole ring, an aromatic heterocycle, along with the methoxybenzyl group, suggests a moderate polarity.[7] The aromatic nature of the oxazole and benzyl moieties provides a chromophore suitable for UV detection.

Selection of Chromatographic Mode

Reversed-phase HPLC (RP-HPLC) was selected as the primary separation mode due to its versatility and wide applicability for compounds of moderate polarity.[8] In RP-HPLC, analytes are separated based on their hydrophobic interactions with a non-polar stationary phase.[8]

Optimization of Chromatographic Conditions

A systematic approach was employed to optimize the following parameters:

  • Stationary Phase: A C18 column was chosen as the initial stationary phase due to its broad selectivity for a wide range of analytes.

  • Mobile Phase: A mixture of acetonitrile (ACN) and an aqueous buffer was evaluated. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer was chosen to maintain a consistent pH and improve peak shape, particularly for the basic piperidine moiety.

  • Detection Wavelength: A UV scan of the analyte was performed to determine the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity.

  • Flow Rate and Column Temperature: These parameters were optimized to achieve a reasonable analysis time with good resolution and peak symmetry.

HPLC_Method_Development_Workflow cluster_Analyte Analyte Characterization cluster_Method_Screening Method Screening & Optimization cluster_Validation Method Validation (ICH Q2(R1)) cluster_Final Final Method Analyte Define Analyte Properties (Structure, Polarity, pKa, UV Spectrum) Mode Select Chromatographic Mode (Reversed-Phase) Analyte->Mode Column Screen Stationary Phases (C18, C8, Phenyl) Mode->Column MobilePhase Optimize Mobile Phase (Organic Solvent, Buffer pH, Gradient/Isocratic) Column->MobilePhase Detection Select Detection Wavelength (UV λmax) MobilePhase->Detection Specificity Specificity & Forced Degradation Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FinalMethod Finalized & Documented Analytical Method Robustness->FinalMethod

Caption: Workflow for HPLC Method Development and Validation.

Materials and Methods

Reagents and Chemicals
  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (Milli-Q or equivalent)

  • 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole Reference Standard

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this study.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with Orthophosphoric Acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase: Prepare 25 mM potassium dihydrogen phosphate by dissolving the appropriate amount in water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of the 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole reference standard in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][4][5][6]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[5] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[14][15][16][17] The reference standard was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours

The stressed samples were then analyzed using the developed HPLC method.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of six concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the method was determined by performing recovery studies. A known amount of the reference standard was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3] Repeatability was assessed by performing six replicate injections of the 50 µg/mL standard solution on the same day. Intermediate precision was determined by analyzing the same standard solution on three different days. The results were expressed as the percentage relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying critical chromatographic parameters, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase (±0.2 units). The effect on the retention time and peak area of the analyte was observed.

Results and Discussion

Method Development and Optimization

The initial screening with a C18 column and a mobile phase of acetonitrile and water resulted in a broad, tailing peak for the analyte, likely due to the basic nature of the piperidine moiety. The addition of a phosphate buffer at an acidic pH (3.0) significantly improved the peak shape and symmetry. The ratio of acetonitrile to buffer was optimized to achieve a retention time of approximately 6.5 minutes with good resolution from the solvent front and any early eluting impurities. The λmax of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole was determined to be 245 nm, which was used for detection.

Forced Degradation Studies

The results of the forced degradation studies demonstrated the stability-indicating capability of the method. Significant degradation was observed under acidic, basic, and oxidative conditions, while the compound was relatively stable under thermal and photolytic stress. In all cases, the degradation products were well-resolved from the parent peak, indicating the specificity of the method.

Forced_Degradation_Pathway cluster_Stress Stress Conditions Analyte 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole (API) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (105°C) Analyte->Thermal Photo Photolytic (UV light) Analyte->Photo Degradant1 Degradation Product A Acid->Degradant1 Degradant2 Degradation Product B Base->Degradant2 Degradant3 Degradation Product C Oxidation->Degradant3 No_Degradation Minimal Degradation Thermal->No_Degradation Photo->No_Degradation

Caption: Forced Degradation Pathways of the Analyte.

Method Validation Summary

The validation results are summarized in the table below.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998r² ≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 99.2 - 101.5%98.0 - 102.0%
Precision (Repeatability, %RSD) 0.54%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) 0.89%%RSD ≤ 2.0%
LOD (µg/mL) 0.25-
LOQ (µg/mL) 0.75-
Robustness No significant impact on resultsSystem suitability parameters met

The method demonstrated excellent linearity over the specified range with a correlation coefficient greater than 0.999. The accuracy was confirmed by the high recovery values obtained at all three concentration levels. The low %RSD values for repeatability and intermediate precision indicate that the method is highly precise. The robustness study showed that minor variations in the chromatographic conditions did not significantly affect the results, demonstrating the reliability of the method for routine use.

Conclusion

A simple, rapid, precise, and accurate stability-indicating RP-HPLC method has been developed and validated for the quantitative determination of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole. The method is specific for the analyte and can effectively separate it from its degradation products. The validation results confirm that the method is suitable for its intended purpose and can be reliably used for routine quality control analysis and stability studies of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole in bulk drug and pharmaceutical formulations.

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Application

Application Notes and Protocols for the Synthesis of Piperidine-Oxazole Scaffolds

Introduction: The Significance of the Piperidine-Oxazole Motif in Medicinal Chemistry The piperidine-oxazole scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine-Oxazole Motif in Medicinal Chemistry

The piperidine-oxazole scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active molecules and approved pharmaceuticals. The piperidine ring, a ubiquitous saturated heterocycle in drug discovery, often imparts desirable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability. When coupled with the oxazole moiety, an electron-rich five-membered aromatic heterocycle, the resulting scaffold can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. This unique combination of properties makes the piperidine-oxazole core an attractive building block for the design of novel therapeutics targeting a wide range of diseases.

This comprehensive guide provides detailed application notes and protocols for the synthesis of piperidine-oxazole derivatives via modern cross-coupling methodologies. We will delve into the mechanistic intricacies of three powerful synthetic strategies: the Buchwald-Hartwig amination, the Ullmann condensation, and direct C-H arylation. For each method, we will provide a detailed, step-by-step protocol, a discussion of the underlying mechanism, and a comparative analysis of reaction conditions to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination has emerged as one of the most versatile and widely used methods for the construction of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the efficient formation of a bond between an amine and an aryl or heteroaryl halide (or pseudohalide). The reaction is characterized by its broad substrate scope, functional group tolerance, and the continuous development of highly active and selective catalyst systems.[2][3]

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps, as illustrated below. The reaction is initiated by the oxidative addition of the halo-oxazole to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This is followed by the coordination of piperidine and subsequent deprotonation by a base to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which furnishes the desired N-arylated piperidine product and regenerates the active palladium(0) catalyst.[1]

Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative Addition Complex R-Pd(II)(X)L_n Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Halo-Oxazole) Amine Coordination [R-Pd(II)(X)(Piperidine)L_n] Oxidative Addition Complex->Amine Coordination Piperidine Palladium Amido Complex R-Pd(II)(Piperidinyl)L_n Amine Coordination->Palladium Amido Complex - HX (Base) Coupled Product Piperidinyl-Oxazole Palladium Amido Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L_n Palladium Amido Complex->Regenerated Catalyst Halo-Oxazole Halo-Oxazole Piperidine Piperidine

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chlorooxazole with Piperidine

This protocol provides a general starting point for the coupling of piperidine with a 2-chlorooxazole derivative. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.[4]

Materials:

  • 2-Chlorooxazole derivative (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[4]

  • Ligand (if not using a precatalyst, e.g., XPhos, 2.4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)[4]

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the 2-chlorooxazole derivative, palladium precatalyst, and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the addition of piperidine.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)oxazole derivative.

Comparative Data for Buchwald-Hartwig Amination
EntryHalo-oxazolePiperidine DerivativeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-4-phenyloxazolePiperidinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001885Adapted from[6]
22-Bromo-5-methyloxazolePiperidinePd(OAc)₂ (5)RuPhos (10)K₃PO₄ (2.0)1,4-Dioxane1101278Adapted from[7]
32-Chlorooxazole4-MethylpiperidineXPhos Pd G3 (2)-LHMDS (1.5)THF80691Adapted from[8]

Ullmann Condensation: A Classic Copper-Catalyzed C-N Coupling

The Ullmann condensation is a classical and robust method for the formation of carbon-nitrogen and carbon-oxygen bonds, traditionally employing stoichiometric amounts of copper at high temperatures.[9] Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions, often facilitated by the use of ligands to enhance the solubility and reactivity of the copper catalyst.[10] This makes the Ullmann coupling a valuable and cost-effective alternative to palladium-catalyzed methods for certain substrates.

Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann C-N coupling is still a subject of investigation, but a generally accepted pathway involves a Cu(I)/Cu(III) catalytic cycle. The cycle is thought to begin with the coordination of piperidine to a copper(I) complex, followed by deprotonation to form a copper(I)-amido intermediate. Oxidative addition of the halo-oxazole to this intermediate generates a transient copper(III) species, which then undergoes reductive elimination to yield the coupled product and regenerate the active copper(I) catalyst.

Ullmann_Mechanism cluster_reactants Reactants Cu(I)L_n Cu(I)L_n Amine Coordination [Cu(I)(Piperidine)L_n] Cu(I)L_n->Amine Coordination Piperidine Copper Amido Complex Cu(I)(Piperidinyl)L_n Amine Coordination->Copper Amido Complex - H⁺ (Base) Oxidative Addition Complex R-Cu(III)(X)(Piperidinyl)L_n Copper Amido Complex->Oxidative Addition Complex Oxidative Addition (Halo-Oxazole) Coupled Product Piperidinyl-Oxazole Oxidative Addition Complex->Coupled Product Reductive Elimination Regenerated Catalyst Cu(I)L_n Oxidative Addition Complex->Regenerated Catalyst Halo-Oxazole Halo-Oxazole Piperidine Piperidine

Figure 2: Proposed catalytic cycle for the Ullmann C-N coupling.

Protocol 2: General Procedure for Ullmann Coupling of 4-Iodooxazole with Piperidine

This protocol provides a general method for the copper-catalyzed coupling of piperidine with a 4-iodooxazole derivative. The choice of ligand and base can significantly impact the reaction efficiency.

Materials:

  • 4-Iodooxazole derivative (1.0 equiv)

  • Piperidine (1.5 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, 20 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃), 2.0 equiv)[10]

  • Anhydrous, degassed solvent (e.g., Dioxane or DMF)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried reaction vessel, combine the 4-iodooxazole derivative, CuI, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by piperidine.

  • Seal the vessel and heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Data for Ullmann Coupling
EntryHalo-oxazolePiperidine DerivativeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Iodo-2-phenyloxazolePiperidineCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)Dioxane1102488Adapted from[10]
24-Iodo-5-methyloxazolePiperidineCu₂O (10)NoneCs₂CO₃ (2.0)DMF1301875Adapted from[11]
35-Iodo-2-methyloxazole3,5-DimethylpiperidineCuI (5)L-Proline (10)K₃PO₄ (2.0)DMSO1202082Adapted from[11]

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds. This approach avoids the need for pre-functionalization of the C-H bond partner, thereby streamlining synthetic sequences and reducing waste.[12] For the synthesis of piperidine-oxazole scaffolds, this methodology allows for the direct coupling of a C-H bond on the oxazole ring with piperidine.

Mechanism of Direct C-H Arylation

The mechanism of palladium-catalyzed direct C-H arylation of oxazoles can vary depending on the specific reaction conditions and the position of C-H activation. A common pathway involves a concerted metalation-deprotonation (CMD) step, where the palladium catalyst cleaves the C-H bond with the assistance of a base or a ligand. The resulting palladacycle intermediate can then undergo reductive elimination with a suitable coupling partner, or in the context of C-N bond formation, react with an amine. Regioselectivity is a key challenge in C-H activation, and for oxazoles, arylation can often be directed to either the C2 or C5 position by careful selection of the catalyst, ligand, and solvent.

CH_Activation_Mechanism cluster_reactants Reactants Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Species [LPd(II)X]⁺ Pd(II) Precatalyst->Active Pd(II) Species Activation CMD Intermediate Oxazole-Pd(II)L Active Pd(II) Species->CMD Intermediate Concerted Metalation- Deprotonation (CMD) Oxidative Coupling [Oxazole-Pd(IV)(Piperidinyl)L] CMD Intermediate->Oxidative Coupling Piperidine Oxidant Coupled Product Piperidinyl-Oxazole Oxidative Coupling->Coupled Product Reductive Elimination Regenerated Catalyst Pd(II) Precatalyst Oxidative Coupling->Regenerated Catalyst Oxazole Oxazole Piperidine Piperidine

Figure 3: A plausible catalytic cycle for direct C-H amination of oxazole.

Protocol 3: General Procedure for Palladium-Catalyzed Direct C-H Arylation of Oxazole with Piperidine

This protocol outlines a general procedure for the direct coupling of an oxazole C-H bond with piperidine. The regioselectivity (C2 vs. C5) is highly dependent on the reaction conditions.

Materials:

  • Oxazole derivative (1.0 equiv)

  • Piperidine (2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (optional, can influence regioselectivity)

  • Oxidant (e.g., Ag₂CO₃, 2.0 equiv)

  • Acidic additive (e.g., PivOH, 30 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the oxazole derivative, palladium catalyst, oxidant, and acidic additive.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent and then piperidine.

  • Seal the vessel and heat the mixture to 120-150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Data for Direct C-H Arylation
EntryOxazoleAmineCatalyst (mol%)Ligand/AdditiveOxidant (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1OxazolePiperidinePd(OAc)₂ (5)PivOH (30 mol%)Ag₂CO₃ (2.0)Toluene1302465 (C2-arylation)Adapted from[13]
22-MethyloxazolePiperidinePd(TFA)₂ (10)NoneCu(OAc)₂ (2.0)Dioxane1501858 (C5-arylation)Adapted from[12]
34-PhenyloxazolePiperidine[Ru(p-cymene)Cl₂]₂ (2.5)K₂CO₃ (2.0)-NMP1401672 (C2-arylation)Adapted from[13]

Troubleshooting and Optimization

Successful execution of these coupling reactions often requires careful optimization of various parameters. Below is a troubleshooting guide for common issues encountered during the synthesis of piperidine-oxazole scaffolds.

Troubleshooting_Workflow start Low or No Product Formation catalyst Check Catalyst Activity - Use fresh catalyst/precatalyst - Ensure inert atmosphere start->catalyst ligand Optimize Ligand - Screen different ligands - Adjust ligand:metal ratio catalyst->ligand base Evaluate Base - Screen different bases (strength, solubility) - Ensure base is anhydrous ligand->base solvent Solvent Effects - Ensure anhydrous and degassed solvent - Screen different solvents base->solvent temperature Adjust Temperature - Incrementally increase temperature - Monitor for decomposition solvent->temperature reagents Check Reagent Purity - Purify starting materials - Check for inhibitory functional groups temperature->reagents

Figure 4: A general troubleshooting workflow for cross-coupling reactions.

Conclusion

The synthesis of piperidine-oxazole scaffolds is a critical endeavor in modern drug discovery. The Buchwald-Hartwig amination, Ullmann condensation, and direct C-H arylation represent three powerful and complementary strategies for achieving this transformation. By understanding the underlying mechanisms, carefully selecting reaction conditions, and employing systematic troubleshooting, researchers can efficiently access a wide array of novel piperidine-oxazole derivatives for biological evaluation. The protocols and data presented in this guide serve as a valuable resource to facilitate these synthetic efforts and accelerate the development of new therapeutic agents.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008).
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
  • Ackermann, L. (Ed.). (2014).
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10839-10848.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(43), 15330-15333.
  • Wikipedia. (2023). Ullmann reaction. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Chen, Y., & Diao, T. (2017). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 13, 187-203.
  • Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578-3581.
  • ResearchGate. (n.d.). General workflow diagram of modern approaches to mechanistic investigation of palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). Illustration of a general workflow for a high throughput experiment focused on aryl cross coupling reactions. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Reichert, E. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(6), 3323-3329.
  • Weng, L., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 108-114.
  • Chen, G., et al. (2016). Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group.
  • Balandina, A. A., et al. (2022).
  • Bellina, F., & Rossi, R. (2016). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 21(7), 897.
  • Bolshan, Y., & Batey, R. A. (2005). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 7(8), 1487-1490.
  • ResearchGate. (n.d.). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. [Link]

  • Doucet, H., & Hoarau, C. (2007). Palladium-Catalyzed Direct Arylation of Heteroaromatics. In Palladium-Catalyzed C-H Functionalization (pp. 1-56). Springer, Berlin, Heidelberg.
  • MdPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Chemical Communications. (2018). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. [Link]

  • Al-Tel, T. H. (2010).
  • Calcagnile, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3589.
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  • MDPI. (2020). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. [Link]

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Method

Application Note: Formulation Strategies for In Vivo Delivery of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Executive Summary This guide details the formulation development strategies for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole , a bioactive small molecule characterized by a basic piperidine scaffold and a lipophilic oxa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation development strategies for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole , a bioactive small molecule characterized by a basic piperidine scaffold and a lipophilic oxazole-benzyl tail.[1] Due to its physicochemical profile—specifically a secondary amine functionality combined with moderate lipophilicity—this compound presents classic BCS Class II (Low Solubility, High Permeability) challenges.[1]

Effective in vivo delivery requires overcoming poor aqueous solubility at physiological pH (7.4) while maintaining vehicle tolerability. This note provides validated protocols for pH-adjusted cosolvent systems , cyclodextrin complexation , and in situ salt formation to maximize systemic exposure in rodent models.[1]

Physicochemical Profiling & Challenge Analysis

Before formulation, one must understand the molecule's behavior in solution.[2] The piperidine moiety is the critical "handle" for solubilization.

Molecular "Personality"
PropertyValue (Est.)Implication for Formulation
Molecular Weight ~272.3 g/mol Small molecule; rapid permeation likely.[1]
pKa (Base) ~9.5 (Piperidine NH)Highly ionized at pH < 7.[1]0. Solubility drops drastically as pH approaches 8.0.
LogP ~2.5 – 3.0Moderately lipophilic. Prone to precipitation upon dilution in blood.
Water Solubility < 0.1 mg/mL (Free Base)Requires acidification or cosolvents for IV/IP delivery.
The Precipitation Risk

The primary failure mode for this compound in vivo is precipitation upon injection . Formulating at pH 4.0 yields a clear solution (protonated species), but injection into the bloodstream (pH 7.[1]4) causes rapid deprotonation. If the free base concentration exceeds its kinetic solubility limit, it precipitates, causing phlebitis (IV) or poor absorption (IP/SC).[1]

Formulation Decision Matrix

The following logic flow dictates the vehicle selection based on the intended route of administration and required dose.

FormulationDecision Start Target Dose & Route? CheckDose Dose Requirement Start->CheckDose LowDose Low Dose (< 5 mg/kg) IV / IP CheckDose->LowDose High Potency HighDose High Dose (> 10 mg/kg) PO / SC / IP CheckDose->HighDose Range Finding RouteIV Intravenous (IV) LowDose->RouteIV RoutePO Oral (PO) HighDose->RoutePO SolStrategy3 Strategy C: Cyclodextrin (SBE-β-CD) HighDose->SolStrategy3 SC/IP High Conc. SolStrategy1 Strategy A: pH Adjustment (Acetate Buffer) RouteIV->SolStrategy1 Stable? SolStrategy2 Strategy B: Cosolvent (PEG400/DMSO) RouteIV->SolStrategy2 Solubility Limited SolStrategy4 Strategy D: In Situ Salt (Methylcellulose/HCl) RoutePO->SolStrategy4 Suspension

Figure 1: Decision tree for selecting the optimal vehicle based on dose intensity and administration route.

Validated Formulation Protocols

Protocol A: Cosolvent System (IV/IP Bolus)

Target Concentration: 1–5 mg/mL Vehicle: 5% DMSO / 40% PEG400 / 55% Saline Mechanism: Uses dielectric constant reduction (PEG/DMSO) to solubilize the free base, preventing immediate crash-out.[1]

Reagents:

  • Dimethyl Sulfoxide (DMSO), USP grade.[1]

  • Polyethylene Glycol 400 (PEG400), USP grade.[1]

  • Sterile Saline (0.9% NaCl).

  • 1N HCl (for pH adjustment).

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume) . Vortex vigorously until the solid is completely dissolved. Note: If not dissolved, sonicate for 30 seconds.

  • Secondary Solubilization: Add PEG400 (40% of total volume) slowly while vortexing. The solution may warm slightly; this aids dissolution.

  • Aqueous Phase Addition: Slowly add Sterile Saline (55% of total volume) dropwise while vortexing.

    • Critical Checkpoint: If cloudiness (precipitation) occurs, stop.[1] Add 1N HCl dropwise until the solution clears (target pH 4.5–5.5). The piperidine nitrogen must be protonated to maintain solubility in the aqueous phase.

  • Filtration: Filter through a 0.22 µm PES syringe filter into a sterile vial.

Safety Limits (Mouse):

  • IV: Max volume 5 mL/kg. Max DMSO 5%.

  • IP: Max volume 10 mL/kg.

Protocol B: Cyclodextrin Complexation (High Dose SC/IP/IV)

Target Concentration: 5–20 mg/mL Vehicle: 20% (w/v) SBE-β-CD (Captisol®) in 10 mM Citrate Buffer (pH 4.0) Mechanism: The hydrophobic oxazole-benzyl moiety encapsulates within the cyclodextrin torus, shielding it from aqueous precipitation while the hydrophilic exterior ensures solubility.[1]

Rationale: This is the gold standard for basic amines. It reduces injection site irritation (phlebitis) compared to cosolvents.

Step-by-Step Procedure:

  • Vehicle Preparation: Dissolve 20 g of Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in 100 mL of 10 mM Citrate Buffer (pH 4.0). Stir until clear.

  • Compound Addition: Add the drug substance to the vehicle.

  • Equilibration:

    • Method A (Fast): Sonicate for 20 minutes at ambient temperature.

    • Method B (Standard): Stir magnetically for 4 hours protected from light.

  • pH Check: The addition of the basic piperidine may raise the pH. Re-adjust to pH 4.0–4.5 using 1N HCl if necessary.

  • Sterilization: Filter sterilize (0.22 µm).

Protocol C: Oral Suspension (Toxicology/Efficacy)

Target Concentration: 10–100 mg/mL Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water. Mechanism: Creates a stable suspension. The acidic environment of the stomach (pH 1–2) will dissolve the compound rapidly in vivo.

Step-by-Step Procedure:

  • Micronization: If the compound is crystalline/chunky, grind it using a mortar and pestle to a fine powder.

  • Wetting: Add the drug powder to a vial. Add Tween 80 (0.1% of final vol) and a small amount of water. Triturate/mix to form a smooth paste.

  • Dispersion: Gradually add the 0.5% Methylcellulose solution (prepared in advance) while stirring constantly.

  • Homogenization: High-shear homogenize or sonicate for 5 minutes to ensure uniform particle distribution.

  • Resuspendability Check: Ensure the suspension re-disperses easily upon shaking after standing for 1 hour.

Quality Control & Stability Assessment

Never assume a clear solution is stable. "Kinetic solubility" can trick you—a solution may look clear for 1 hour but precipitate after 4 hours (during the animal study).

Stability Workflow

QCWorkflow Prep Prepare Formulation T0 T=0 Analysis (Visual + HPLC) Prep->T0 Stress Stress Test (4h @ RT) T0->Stress Dilution Dilution Test (1:10 in PBS) Stress->Dilution Pass Proceed to In Vivo Dilution->Pass No Precip

Figure 2: Mandatory QC workflow prior to animal dosing.

The Dilution Test (Critical): Before injecting IV, mix 100 µL of your formulation with 900 µL of PBS (pH 7.4) in a test tube.

  • Result: If it turns cloudy immediately, DO NOT INJECT . It will precipitate in the vein, causing embolism or loss of exposure.

  • Fix: Increase Cyclodextrin concentration or lower the drug payload.

References

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[3][4] Pharmaceutical Research, 21(2), 201-230.[1] Link

  • FDA Inactive Ingredient Database. (2023). Search for safe limits of PEG400 and DMSO in approved drug products. Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Neervannan, S. (2006).[1] Preclinical formulation development of new chemical entities: strategies and challenges. Expert Opinion on Drug Delivery, 3(6), 743-762. Link

  • Gad, S. C., et al. (2006).[1] Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole Synthesis

Welcome to the Technical Support Center. The synthesis of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole presents unique challenges due to the combination of an electron-rich aromatic system (4-methoxybenzyl) and a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. The synthesis of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole presents unique challenges due to the combination of an electron-rich aromatic system (4-methoxybenzyl) and a highly polar, basic secondary amine (piperidine). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome poor yields, tar formation, and product loss during workup.

Part 1: Mechanistic Workflow & Troubleshooting Logic

The standard synthetic route involves the coupling of N-Boc-nipecotic acid with 1-amino-3-(4-methoxyphenyl)propan-2-one, followed by a Robinson-Gabriel cyclodehydration, and finally, Boc deprotection. The diagram below illustrates the critical decision points where yield is typically lost and the optimized pathways to prevent it.

Workflow Start N-Boc-nipecotic acid + 4-Methoxybenzyl aminoketone Amide Boc-Protected 2-Acylamino Ketone Start->Amide EDC/HOBt coupling Harsh Harsh Conditions (POCl3 / H2SO4) Amide->Harsh Traditional Route Mild Mild Conditions (PPh3/I2/Et3N) Amide->Mild Optimized Route Tar Decomposition / Tar (Low Yield) Harsh->Tar Acidic cleavage of 4-methoxybenzyl OxazoleBoc Boc-Protected Oxazole (High Yield, No Epimerization) Mild->OxazoleBoc Wipf Cyclodehydration Deprotect Boc Deprotection (TFA/DCM) OxazoleBoc->Deprotect WorkupPoor Standard Aqueous Workup (Product Loss) Deprotect->WorkupPoor pH < 9 WorkupOpt Optimized Workup (pH>11, CHCl3:iPrOH) Deprotect->WorkupOpt pH > 11 Final 5-(4-Methoxybenzyl)- 2-(piperidin-3-yl)oxazole WorkupPoor->Final Low Recovery WorkupOpt->Final >90% Recovery

Figure 1: Synthetic workflow and troubleshooting logic for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole.

Part 2: Troubleshooting Guides (FAQs)

Q1: Why does my Robinson-Gabriel cyclization yield a black, tarry mixture instead of the oxazole? Causality: The 4-methoxybenzyl group is highly electron-rich. When subjected to the harsh Lewis or Brønsted acids (e.g., POCl₃, H₂SO₄) traditionally used in the Robinson-Gabriel synthesis, this moiety undergoes electrophilic aromatic substitution, cleavage of the methoxy ether, or polymerization, leading to massive decomposition and tar formation[1]. Solution: Switch to milder cyclodehydrating conditions. Replacing strong mineral acids with alternative reagents that operate under milder conditions is critical[1]. The2 allows for cyclodehydration at room temperature, completely avoiding the degradation of the electron-rich aromatic ring[2]. Alternatively, the 3 can be utilized, as it is a mild and selective dehydrating agent that operates below 100°C[3].

Q2: I am observing epimerization at the C3 position of the piperidine ring. How can I maintain enantiomeric purity? Causality: Epimerization at the alpha-position (C3 of the piperidine relative to the oxazole C2) occurs when the 2-acylamino ketone intermediate undergoes enolization before cyclization is complete. Slow cyclization under basic or strongly acidic conditions exacerbates this pathway. Solution: Accelerate the cyclodehydration step. The Wipf protocol proceeds via a highly reactive phosphonium intermediate that rapidly collapses to the oxazole, outcompeting the enolization pathway and preserving the stereocenter[2].

Q3: My Boc deprotection goes to completion by LC-MS, but my isolated yield after workup is less than 30%. Where is my product? Causality: 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole contains a secondary amine (piperidine) with a pKa around 10–11. During standard aqueous workup with NaHCO₃ (pH ~8), the piperidine remains partially protonated and highly water-soluble, leading to massive product loss in the aqueous phase. Solution: Adjust the aqueous phase to pH > 11 using 1M NaOH. Furthermore, extract with a mixed solvent system of CHCl₃/isopropanol (3:1 v/v) to efficiently partition the highly polar free base into the organic layer.

Part 3: Quantitative Data Comparison

The choice of cyclodehydrating agent dictates both the yield and the stereochemical integrity of the final product. The table below summarizes the expected outcomes based on historical data[1][2][3][4].

Reagent SystemTemperatureReaction TimeTypical YieldEpimerization RiskDecomposition Risk (Tar)
POCl₃ / Toluene 110 °C4–6 h< 20%HighCritical
Polyphosphoric Acid (PPA) 90 °C2–4 h50–60%ModerateHigh
Burgess Reagent 70 °C (THF)1–2 h75–85%LowLow
PPh₃ / I₂ / Et₃N (Wipf) 0 °C to RT2–4 h80–95% Very Low None

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria (Visual, TLC, LC-MS) are met.

Step 1: Amide Coupling (Preparation of the 2-acylamino ketone)

Why we do this: To build the linear precursor required for oxazole cyclization.

  • Dissolve 1.0 eq of N-Boc-nipecotic acid and 1.05 eq of 1-amino-3-(4-methoxyphenyl)propan-2-one in anhydrous DCM (0.1 M).

  • Add 1.5 eq of EDC·HCl and 1.5 eq of HOBt. Stir for 10 minutes.

  • Add 3.0 eq of DIPEA dropwise. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint:

    • TLC: Check against starting materials (10% MeOH/DCM). The product should appear as a single UV-active spot at Rf ~0.5.

    • LC-MS: Confirm mass[M+H-tBu]⁺ = 335.1 m/z and [M+Na]⁺ = 413.2 m/z.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Wipf Cyclodehydration (Robinson-Gabriel Optimization)

Why we do this: To close the oxazole ring rapidly under mild conditions, preventing tar formation and epimerization.

  • Dissolve the crude 2-acylamino ketone (1.0 eq) in anhydrous DCM (0.05 M) under a nitrogen atmosphere.

  • Add 2.5 eq of Triphenylphosphine (PPh₃) and 5.0 eq of Triethylamine (Et₃N). Cool the mixture to 0 °C.

  • Add 2.5 eq of Iodine (I₂) in one portion.

  • Self-Validation Checkpoint (Visual): The solution will initially turn dark brown/purple from the iodine. As the reaction proceeds (allow to warm to RT over 2 hours), the color will fade to a pale yellow, and a white precipitate (Et₃N·HI) will form. This visual cue confirms the formation of the reactive phosphonium species and subsequent cyclization.

  • Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted iodine. Extract with DCM, dry, and purify via silica gel chromatography to isolate the Boc-protected oxazole.

Step 3: Boc Deprotection and Optimized Workup

Why we do this: To unmask the piperidine amine while avoiding product loss in the aqueous phase.

  • Dissolve the Boc-protected oxazole in a 1:4 mixture of TFA/DCM (0.1 M). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint:

    • LC-MS: Confirm complete disappearance of starting material and appearance of the target mass [M+H]⁺ = 273.16 m/z .

  • Concentrate the reaction mixture in vacuo to remove excess TFA.

  • Redissolve the oily residue in a 3:1 mixture of CHCl₃/Isopropanol.

  • Add 1M NaOH aqueous solution until the aqueous layer tests strictly at pH > 11 using pH indicator paper. (Critical Step: Failure to reach pH 11 will result in the product remaining in the aqueous layer).

  • Extract three times with the CHCl₃/Isopropanol mixture. Combine organic layers, dry over Na₂SO₄, and concentrate to yield the pure 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole.

Part 5: References

  • A new synthesis of highly functionalized oxazoles. American Chemical Society (Wipf & Miller).[Link]

  • Burgess reagent in organic synthesis. Journal of the Indian Institute of Science.[Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole in Aqueous Media

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-(4-methoxybenzyl)-2-(piperidin-3-yl)oxazole in aqueous media. This do...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-(4-methoxybenzyl)-2-(piperidin-3-yl)oxazole in aqueous media. This document provides a structured, in-depth approach to troubleshooting and overcoming these challenges, grounded in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor aqueous solubility with 5-(4-methoxybenzyl)-2-(piperidin-3-yl)oxazole. What are the likely structural reasons for this?

A1: The limited aqueous solubility of 5-(4-methoxybenzyl)-2-(piperidin-3-yl)oxazole likely stems from a combination of its structural features. The molecule contains a bulky, hydrophobic 4-methoxybenzyl group and an oxazole ring, which, despite having heteroatoms, contributes to the overall lipophilicity. While the piperidine ring itself is capable of hydrogen bonding and is generally water-soluble, its presence may not be sufficient to counteract the hydrophobicity of the rest of the molecule.[1][2][3][] The interplay between the hydrophobic surface area and the polar, hydrogen-bonding capable groups dictates the overall solubility. High crystal lattice energy, a common characteristic of crystalline solids, can also significantly hinder dissolution.[1]

Q2: What is the first experimental step I should take to address the solubility issue?

A2: The crucial first step is to quantitatively determine the baseline thermodynamic solubility of your compound in your aqueous medium of interest (e.g., water, phosphate-buffered saline). This value will serve as a benchmark to evaluate the effectiveness of any solubility enhancement strategy. The shake-flask method is a widely accepted and reliable technique for this purpose.[5][6][7][8]

A preliminary qualitative assessment can also be useful. This involves visually observing the dissolution of a small amount of the compound in the solvent.[5]

Q3: My compound has a basic piperidine ring. How can I leverage this to improve solubility?

A3: The presence of the basic piperidine ring is a key handle for solubility enhancement through pH modification. As a weak base, the piperidine moiety can be protonated in acidic conditions, forming a more soluble salt.[9][10][11][12] By lowering the pH of the aqueous medium, you can significantly increase the solubility of 5-(4-methoxybenzyl)-2-(piperidin-3-yl)oxazole. It is essential to determine the pKa of the compound to understand the pH range over which it will be ionized.

Troubleshooting and Optimization Workflow

If you continue to face solubility challenges, a systematic approach is necessary. The following workflow will guide you through the selection and optimization of an appropriate solubility enhancement strategy.

Solubility_Workflow start Start: Poor Aqueous Solubility Observed determine_solubility Determine Baseline Thermodynamic Solubility (Shake-Flask Method) start->determine_solubility ph_adjustment pH Adjustment (Leverage Piperidine Ring) determine_solubility->ph_adjustment is_solubility_sufficient Is Solubility Sufficient? ph_adjustment->is_solubility_sufficient co_solvents Co-solvents is_solubility_sufficient->co_solvents No end End: Optimized Solubilized Formulation is_solubility_sufficient->end Yes cyclodextrins Cyclodextrins co_solvents->cyclodextrins If insufficient or incompatible other_techniques Advanced Formulation Strategies (Solid Dispersions, Lipid-Based Formulations) cyclodextrins->other_techniques If insufficient or incompatible other_techniques->end

Caption: A decision-making workflow for addressing solubility issues.

Detailed Troubleshooting Guides

Issue 1: pH adjustment alone is insufficient or not feasible for my experimental system.

Troubleshooting Steps:

  • Explore Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[13][14][15][16]

    • Recommended Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO) are commonly used.

    • Optimization: Start with a low percentage of the co-solvent (e.g., 1-5%) and incrementally increase the concentration while monitoring for solubility improvement and any potential impact on your experimental system. Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.[16]

  • Investigate Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19][20] They can encapsulate hydrophobic molecules, like your compound, forming inclusion complexes that have enhanced aqueous solubility.[18][19][20][21][22]

    • Common Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used in pharmaceutical formulations.[18]

    • Screening: Perform a phase solubility study to determine which cyclodextrin and at what concentration provides the best solubility enhancement.

Issue 2: My compound precipitates out of solution over time, even with a co-solvent.

Troubleshooting Steps:

  • Consider Advanced Formulation Strategies: If simpler methods fail, more advanced formulation approaches may be necessary. These techniques are designed to create stable, high-energy forms of the drug that are more readily dissolved.

    • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[23][24][25][26][27][28] The amorphous nature of the drug in the dispersion leads to improved solubility and dissolution rates.[23][25][26]

    • Lipid-Based Formulations: These systems involve dissolving or dispersing the drug in lipid excipients.[29][30][31][32][33] They can enhance solubility and improve oral absorption by mimicking the body's natural lipid absorption pathways.[29][31] Self-emulsifying drug delivery systems (SEDDS) are a common example.[31][32]

Data Summary Table for Solubility Enhancement Strategies
StrategyMechanismPotential Fold Increase in SolubilityKey Considerations
pH Adjustment Ionization of the basic piperidine ring to form a more soluble salt.[9][10][11][12]Variable, can be significant.pH compatibility with the experimental system.
Co-solvents Reduces the polarity of the solvent system.[13][14][15][16]2 to 500-fold.[15][16]Potential for solvent toxicity or assay interference.[16]
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[17][18][19][20]Can be substantial, dependent on the host-guest interaction.Stoichiometry of the complex and potential for competitive binding.
Solid Dispersions Molecular dispersion in a hydrophilic polymer matrix, often in an amorphous state.[23][24][25][26][27][28]Can lead to significant improvements.Physical stability of the amorphous form.
Lipid-Based Formulations Solubilization in lipid excipients.[30][31][32][33]Highly variable, can be very effective for lipophilic drugs.Potential for complex formulation development.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a compound.[5][6][7][8]

Materials:

  • 5-(4-methoxybenzyl)-2-(piperidin-3-yl)oxazole

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method with a standard calibration curve.

  • Calculate the solubility in mg/mL or µM.

Caption: Workflow for the shake-flask solubility assay.

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol is used to determine the effect of a cyclodextrin on the solubility of your compound.

Materials:

  • 5-(4-methoxybenzyl)-2-(piperidin-3-yl)oxazole

  • Cyclodextrin (e.g., HP-β-CD)

  • Aqueous buffer

  • Vials with screw caps

  • Orbital shaker

  • Analytical equipment for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Follow steps 2-8 from the Shake-Flask Method protocol for each sample.

  • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the type of complex formed and the extent of solubility enhancement.

References

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Paudwal, S., et al. (2021).
  • Jeffery, D. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Frontiers in Pharmacology. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14.
  • Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Retrieved from [Link]

  • Porter, C. J. H., & Charman, W. N. (2001). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 50(Suppl 1), S127-S147.
  • World Pharma Today. (2025). Advances in Lipid-Based Drug Formulations for Solubility. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • Pharmaceuticals. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1145.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Sciences, 101(11), 4097-4115.
  • Solubility of Things. (n.d.). Oxazole. Retrieved from [Link]

  • Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Pharmaceutics. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Pharmaceutics, 17(8), 1992.
  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Journal of Pharmaceutical Investigation. (2016). Drug Solubility: Importance and Enhancement Techniques.
  • askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Pharmaceutics. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(10), 1543.
  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • Fiveable. (2025). pH and Solubility - AP Chem. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Grokipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • International Journal of Medical and Pharmaceutical Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (2019). Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Science: Processes & Impacts, 21(10), 1626-1636.
  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Retrieved from [Link]

  • Journal of Chemical Education. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory.
  • International Journal of ChemTech Research. (n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Retrieved from [Link]

  • ChemSynthesis. (2025). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

Sources

Troubleshooting

Purification strategies to remove impurities from 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Welcome to the technical support center for the purification of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven strategies and troubleshoot common issues encountered during the purification of this key heterocyclic intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole?

A1: Understanding potential impurities is the first step toward designing a robust purification strategy. Based on common synthetic routes for 2,5-disubstituted oxazoles and piperidine derivatives, you should be vigilant for the following:

Impurity Class Potential Species Likely Origin
Unreacted Starting Materials Aldehydes (e.g., 4-methoxy-phenylacetaldehyde), α-haloketones, piperidine precursors (e.g., protected 3-aminopiperidine).Incomplete reaction conversion.
Reaction Byproducts Partially cyclized intermediates, polymeric materials, nitrile byproducts (especially in Van Leusen synthesis).[1]Side reactions or incomplete dehydration during oxazole ring formation.[1]
Reagent-Related Impurities Dehydrating agents (e.g., P₂O₅, POCl₃), residual catalysts, bases (e.g., triethylamine, K₂CO₃), p-toluenesulfinic acid (from TosMIC).[1]Carryover from the reaction and initial workup.
Degradation Products Oxidation products of the piperidine ring, hydrolysis of the oxazole ring under harsh acidic or basic conditions.Instability of the molecule during workup or prolonged exposure to non-optimal conditions.[2]

Q2: What is the recommended first-pass purification strategy for this compound?

A2: Given the distinct basicity of the piperidine moiety, a highly effective and scalable first-line strategy is an acid-base extraction . This technique leverages the differential solubility of the compound in its neutral and salt forms.[3] By treating the crude organic mixture with an aqueous acid (e.g., 1M HCl), your basic target compound is protonated, forming a water-soluble hydrochloride salt. This selectively pulls it into the aqueous layer, leaving behind most neutral or acidic organic impurities.[4] Subsequently, basifying the aqueous layer regenerates the neutral "free base" form of your product, which can then be re-extracted into an organic solvent. This simple liquid-liquid extraction can significantly enhance purity before committing to more resource-intensive methods like chromatography.

Q3: My compound is an oil after extraction and solvent removal. How can I get it to solidify for easier handling and analysis?

A3: "Oiling out" is a common issue when residual impurities or solvents inhibit crystal lattice formation.[5] Here are several strategies to pursue:

  • High-Purity Prerequisite: First, ensure the oil is of reasonably high purity (>90%) via a quick NMR or LC-MS. If not, an additional purification step like flash chromatography is necessary.[6]

  • Recrystallization Attempts: Try dissolving the oil in a minimal amount of a "good" hot solvent (e.g., isopropanol, ethyl acetate) and then either let it cool slowly or add a "poor" solvent (an "antisolvent" like hexanes or water) dropwise until persistent cloudiness appears, then allow it to stand.[6]

  • Salt Formation: The free base may be intrinsically oily or low-melting. Converting it to a crystalline salt is a classic and highly effective strategy. Reacting the purified free base with an acid like HCl (in ether or isopropanol) or tartaric acid can yield a stable, crystalline salt that is often much easier to handle and purify by recrystallization.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments.

Issue: Chromatography Problems

Q: My compound is streaking badly on my silica gel TLC plate and column, leading to poor separation and recovery. What's happening?

A: This is a classic sign of strong interaction between the basic piperidine nitrogen of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to peak tailing and, in severe cases, irreversible adsorption.

Solution: Neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase (eluent).[5]

  • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol eluent system.

  • Mechanism: The triethylamine, a stronger base, will preferentially bind to the acidic sites on the silica, allowing your less basic target compound to travel through the column with minimal unwanted interaction, resulting in sharper peaks and better separation.[5]

Q: I've run a flash column, but my final fractions still show a persistent impurity with a very similar Rf value on TLC. How can I resolve this?

A: This indicates a co-eluting impurity, which is very common when dealing with byproducts that have similar polarity and functional groups to the target compound.

Solutions:

  • Change Chromatography Mode: Switch from normal-phase (silica) to reversed-phase (C18) chromatography. The separation mechanism is different (based on hydrophobicity rather than polarity), which can often resolve compounds that are inseparable on silica.[5] For reversed-phase, a typical mobile phase would be a gradient of water and acetonitrile, often with 0.1% formic acid or trifluoroacetic acid (TFA) added to improve peak shape by protonating the piperidine.[5]

  • Optimize Normal-Phase System: Before switching modes, try a different solvent system. If you are using hexane/ethyl acetate, try a system with a different character, such as dichloromethane/methanol or toluene/acetone. Sometimes changing the solvent class can alter the selectivity enough to achieve separation.

  • Preparative HPLC: For very challenging separations, high-performance liquid chromatography (HPLC) with a preparative column offers much higher resolution than flash chromatography and is the gold standard for achieving high purity.

Issue: Acid-Base Extraction Inefficiencies

Q: I'm experiencing a low yield after performing an acid-base extraction. Where could my product have gone?

A: Low yields in acid-base extractions are typically due to incomplete phase transfers.

Solutions & Critical Checkpoints:

  • Verify pH at Each Step: Use pH paper or a pH meter. During the acid wash, ensure the aqueous layer is truly acidic (pH 1-2) to fully protonate your compound. During basification, ensure the pH is sufficiently high (pH >10) to deprotonate the salt back to the free base.[4]

  • Perform Multiple Extractions: A single extraction is rarely sufficient. Perform at least 2-3 extractions at each step (acid wash and back-extraction) to ensure complete transfer of the product between phases.

  • Check for Emulsions: A stable emulsion can trap your product at the interface. If an emulsion forms, try adding a saturated NaCl solution (brine) to increase the polarity of the aqueous phase, which often helps break the emulsion.[5] In stubborn cases, filtering the emulsified layer through a pad of Celite® can be effective.[5]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol is designed to separate the basic target compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask. The protonated product is now in this aqueous layer.[4] Repeat the extraction of the organic layer with fresh 1M HCl two more times, combining all acidic aqueous extracts. The organic layer containing neutral/acidic impurities can now be set aside.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10 (verify with pH paper). You may observe the free base precipitating or making the solution cloudy.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the deprotonated (neutral) product back into an organic solvent (e.g., dichloromethane) using three separate portions.

  • Drying and Concentration: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.

Diagram: Acid-Base Extraction Workflow

A Crude Mixture in Organic Solvent (EtOAc) B Add 1M HCl (Shake & Separate) A->B C Organic Layer (Neutral/Acidic Impurities) B->C Discard D Aqueous Layer (Protonated Product Salt) B->D E Add 5M NaOH (pH > 10) Cool in Ice Bath D->E G Add Organic Solvent (DCM) (Shake & Separate) E->G F Aqueous Layer (Inorganic Salts) G->F Discard H Organic Layer (Purified Free Base) G->H I Dry (Na2SO4) & Concentrate H->I J Final Purified Product I->J

Caption: Workflow for purifying the basic target compound using acid-base extraction.

Protocol 2: Normal-Phase Flash Chromatography

This is the most common chromatographic method for purifying compounds of intermediate polarity.[1]

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add 1% triethylamine to the TLC development chamber. Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (including 1% Et₃N). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (pre-purified by extraction if possible) in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") by removing the solvent under reduced pressure. Gently add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Diagram: Purification Strategy Decision Tree

Start Crude Product A Perform Acid-Base Extraction? Start->A B Yes (Recommended First Pass) A->B Highly Recommended C No A->C Not Feasible D Proceed to Chromatography B->D C->D E Is Product a Solid or Oil? D->E F Solid E->F G Oil E->G H Attempt Recrystallization F->H M Consider Salt Formation G->M I Is Purity >98%? H->I J Yes I->J K No I->K L Final Product J->L K->D Re-purify M->H

Caption: Decision tree for selecting a suitable purification strategy.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from BenchChem Technical Library.[2]

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from BenchChem Technical Library.[5]

  • BenchChem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide. Retrieved from BenchChem Technical Library.[7]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,5-Disubstituted Oxazoles. Retrieved from BenchChem Technical Library.[1]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]4]

  • Smolecule. (n.d.). Frequently Asked Questions: Purification Troubleshooting. Retrieved from Smolecule Technical Support.[6]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]3]

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole. Retrieved from BenchChem Technical Library.[8]

Sources

Optimization

Identifying degradation products of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole via Mass Spec

Technical Support Center: MS-Based Structural Elucidation of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole Degradants Status: Operational Ticket ID: #MS-OXZ-DEG-001 Assigned Specialist: Senior Application Scientist Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MS-Based Structural Elucidation of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole Degradants

Status: Operational Ticket ID: #MS-OXZ-DEG-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are analyzing the degradation profile of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole (approximate MW: 272.34 Da). This molecule contains three distinct pharmacophores with unique stress-response profiles:

  • Piperidine Ring: A secondary amine prone to N-oxidation and Maillard-type reactions.

  • Oxazole Core: A heteroaromatic ring susceptible to hydrolytic ring opening under extreme pH and photo-isomerization.

  • 4-Methoxybenzyl Group: A moiety highly liable to benzylic oxidation and O-dealkylation.

This guide provides a self-validating workflow to distinguish between these isobaric and structurally similar degradants using LC-MS/MS.

Module 1: Pre-Analysis & Method Optimization

Q: My parent compound peak tailing is severe, and sensitivity is low. How do I fix this before starting degradation studies?

A: The piperidine moiety is a secondary amine (


), making the molecule highly basic.
  • The Issue: Interaction with silanol groups on the stationary phase causes tailing.

  • The Fix: You must operate at a low pH. Use 0.1% Formic Acid or Difluoroacetic Acid (DFA) in your mobile phase. DFA is superior for peak shape but may slightly suppress ionization compared to formic acid.

  • Critical Check: Ensure your column is end-capped (e.g., C18 charged surface hybrid) to minimize secondary interactions.

Q: I suspect N-oxides, but they are disappearing in the MS source. Why?

A: N-oxides are thermally labile.[1] In standard ESI sources with high desolvation temperatures (>500°C), they can undergo Cope elimination or deoxygenation, reverting to the parent mass.

  • Protocol: Lower your source temperature to <350°C and cone voltage/declustering potential when screening for the +16 Da peak.

Module 2: Forced Degradation Interpretation (The Core)

Scenario A: Oxidative Stress (Peroxide/AIBN)

Observation: You see new peaks at +16 Da (m/z ~289) and +14 Da (m/z ~287).

Technical Insight: The +16 Da shift represents the addition of oxygen. However, you have two competing sites: the Piperidine Nitrogen (N-oxide) and the Benzylic Carbon (Alcohol) .

Differentiation Protocol:

  • Retention Time: N-oxides are generally more polar than the parent and elute earlier. Benzylic alcohols are often less polar or elute close to the parent.

  • MS/MS Fragmentation Logic:

    • N-Oxide: The oxygen is on the nitrogen. Fragmentation often yields a characteristic

      
       or 
      
      
      
      loss (loss of O or OH radical) and high abundance of the unmodified benzyl-oxazole fragment.
    • Benzylic Alcohol: The oxygen is on the carbon linker. Fragmentation will show a water loss (

      
      ) and a shift in the benzyl fragment mass (from ~121 to ~137).
      

The +14 Da Peak (Ketone): If the benzylic alcohol further oxidizes, it forms a ketone (carbonyl). This results in a net +14 Da shift from the parent (+16 for O, -2 for H2). This is a definitive marker for benzylic oxidation ; N-oxides cannot form a +14 species directly.

Scenario B: Hydrolytic Stress (Acid/Base)

Observation: A peak at +18 Da (m/z ~291).

Technical Insight: While the oxazole ring is aromatic, it is not inert. Under strong acidic conditions (e.g., 1N HCl, heated), the ring undergoes hydrolytic cleavage .

  • Mechanism: Water attacks the C2 or C5 position, opening the ring to form an acyclic amide/ester structure.

  • Validation: This peak will likely not appear in oxidative samples. In MS/MS, the characteristic oxazole ring fragments (loss of HCN, CO) will be absent or altered.

Module 3: Visualizing the Decision Logic

Use the following decision tree to classify unknown degradants based on Mass Shift (


).

DegradationLogic Start Unknown Peak Detected (Compare to Parent m/z 273) Plus16 +16 Da (m/z 289) Oxidation Product Start->Plus16 Oxidative Plus14 +14 Da (m/z 287) Carbonyl Formation Start->Plus14 Oxidative Plus18 +18 Da (m/z 291) Hydrolysis Start->Plus18 Acid/Base Minus14 -14 Da (m/z 259) Demethylation Start->Minus14 Metabolic/Acid CheckRT Check Retention Time & MS/MS Plus16->CheckRT BenzKetone Benzylic Ketone (Stable, No H2O loss) Plus14->BenzKetone RingOpen Oxazole Ring Open (Acyclic Amide) Plus18->RingOpen Phenol Phenol Derivative (Loss of CH3) Minus14->Phenol NOxide Piperidine N-Oxide (Early Eluter, Loss of -16) CheckRT->NOxide Polar shift BenzAlc Benzylic Alcohol (Loss of -18 H2O) CheckRT->BenzAlc Water loss

Figure 1: Diagnostic decision tree for classifying degradants of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole based on mass shift and fragmentation behavior.

Module 4: Quantitative Data Summary

The following table summarizes the theoretical mass shifts and characteristic fragment ions you must monitor in your Multiple Reaction Monitoring (MRM) or High-Resolution MS methods.

Degradation TypeModificationMass Shift (

Da)
Key Diagnostic Fragment (MS/MS)Mechanistic Cause
N-Oxidation Piperidine N-O+15.9949

(Loss of OH radical)
Peroxide / Radical Stress
Benzylic Hydroxylation C-OH formation+15.9949

(Loss of

)
Peroxide / Light
Benzylic Oxidation Ketone formation+13.9792Intact Benzyl fragment +14Radical / Thermal
O-Demethylation Methoxy

Phenol
-14.0156Loss of

group signal
Acid Hydrolysis / Metabolic
Ring Hydrolysis Oxazole Opening+18.0106Loss of characteristic oxazole fragmentsStrong Acid/Base
Dehydrogenation Imine formation-2.0156

Oxidative Deamination

Module 5: Troubleshooting & FAQs

Q: I see a peak at +32 Da. Is this a di-oxidation? A: Likely, yes. It is common to see the N-oxide + Benzylic Alcohol combination.

  • Validation: Check the MS/MS.[2][3][4][5] You should see both the water loss (benzylic) and the oxygen loss (N-oxide) in the fragmentation pathway.

Q: How do I differentiate "In-Source" fragmentation from real degradation? A: This is critical for the N-oxide.

  • Experiment: Inject the sample without a column (flow injection) at varying cone voltages. If the ratio of Parent to Degradant changes significantly as you increase voltage, the "degradant" is likely being generated (or destroyed) inside the source. Real degradants present in the vial will maintain a constant ratio regardless of source voltage (until total fragmentation occurs).

Q: Are there regulatory guidelines for this? A: Yes. You must follow ICH Q1A (R2) for the stress testing conditions and ICH Q1B for photostability. The identification threshold usually applies if the impurity exceeds 0.1% (or lower depending on dose).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[6][7] International Council for Harmonisation.[6] [Link]

  • Ma, S., & Chowdhury, S. K. (2011). Characterization of N-oxidation and other oxidative metabolites by mass spectrometry.[1] Chemical Research in Toxicology. [Link]

  • Bredtmann, R., et al. (2016). Oxazole synthesis and stability.[8][9] Organic & Biomolecular Chemistry. [Link]

  • Alsante, K. M., et al. (2007). Degradation and Impurity Analysis for Pharmaceutical Drug Candidates.[10] Wiley Interscience. [Link]

Sources

Troubleshooting

Optimizing reaction temperature for oxazole ring formation

Topic: Optimizing Reaction Temperature for Oxazole Ring Formation Ticket Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Thermal Landscape Welcome to the Oxazole Synthesis Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Oxazole Ring Formation Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermal Landscape

Welcome to the Oxazole Synthesis Technical Support Center. Temperature is not merely a variable in oxazole formation; it is the primary selector between successful cyclization and the formation of intractable tars (polymerization).

The oxazole ring possesses a low resonance energy (


) compared to benzene, making it susceptible to ring opening or oxidation under harsh thermal conditions. Your choice of temperature must balance Activation Energy (

)
required for dehydration/cyclization against the Thermodynamic Stability of your specific precursors.
Quick Decision Matrix: Method vs. Temperature
Synthetic RouteTypical Temp RangeCritical Thermal FactorRecommended For
Robinson-Gabriel

Dehydration kineticsRobust alkyl/aryl substrates
Burgess Modification

Reagent decompositionAcid-sensitive/Chiral centers
Van Leusen

Elimination of sulfinate5-substituted oxazoles
Oxidative Cyclization

Catalyst life/Over-oxidationEnamides/Alkynes

Workflow Visualization

The following logic tree helps you select the correct protocol and temperature range based on your substrate's sensitivity.

Oxazole_Temp_Logic Start Start: Select Precursor Acylamino 2-Acylamino Ketone Start->Acylamino Aldehyde Aldehyde + TosMIC Start->Aldehyde Enamide Enamide/Alkyne Start->Enamide AcidSens Acid Sensitive? Acylamino->AcidSens BaseSens Base Sensitive? Aldehyde->BaseSens Oxidative Cu/I2 Oxidative Cyclization Temp: 25-60°C Enamide->Oxidative Transition Metal Cat. RG_Classic Classic Robinson-Gabriel (H2SO4/POCl3) Temp: 90-110°C AcidSens->RG_Classic No Burgess Wipf-Burgess Protocol (Burgess Reagent) Temp: 25-50°C AcidSens->Burgess Yes BaseSens->Burgess Yes (Route Change) VanLeusen Van Leusen Synthesis (K2CO3/MeOH) Temp: Reflux (65°C) BaseSens->VanLeusen No

Caption: Decision logic for selecting reaction temperature based on substrate class and sensitivity.

Protocol Modules & Troubleshooting

Module A: The Robinson-Gabriel Cyclodehydration

Context: This is the most common method but notorious for "black tar" formation due to harsh dehydrating agents (


, 

,

) requiring heat to drive the loss of water.
Protocol 1: The Wipf Modification (Low-Temp)

Best for: Complex natural products, chiral centers, acid-sensitive groups. Reference: Wipf & Miller (1992) demonstrated that the Burgess reagent allows cyclization under neutral conditions at mild temperatures [1].

  • Preparation: Dissolve

    
    -keto amide (or 2-acylamino ketone) in anhydrous THF (
    
    
    
    ).
  • Addition: Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.2 - 2.0 eq).

  • Reaction: Stir at 25°C for 1 hour.

    • Checkpoint: If TLC shows starting material, warm to 50°C . Do not exceed 70°C as the reagent decomposes.

  • Workup: Filter through a short silica plug (the byproduct is water-soluble/polar).

Troubleshooting Ticket #RG-01: "My reaction turned to tar."
Possible CauseTechnical ExplanationCorrective Action
Overheating Classical Robinson-Gabriel requires

. If your substrate has electron-rich aromatics, they polymerize.
Switch to Burgess reagent (

) or

(

) [2].
Exothermic Runaway Adding

or

at room temp generates massive exotherms.
Protocol Change: Add acid at

, stir 15 min, then ramp to reflux slowly.
Solvent Choice DMF decomposes with

at high T (Vilsmeier side-reaction).
Use Toluene or Dioxane if heating is required.[1]
Module B: The Van Leusen Synthesis

Context: Reaction of aldehydes with TosMIC (Toluenesulfonylmethyl isocyanide).[2] This is a base-mediated cycloaddition followed by elimination.

Protocol 2: Standard Reflux

Reference: Van Leusen et al. (1972) established refluxing methanol as the standard [3].

  • Mix: Aldehyde (1.0 eq) + TosMIC (1.0 eq) in MeOH.

  • Base: Add

    
     (1.1 eq).
    
  • Temp: Heat to Reflux (

    
    )  for 2-4 hours.
    
    • Note: The elimination of the sulfinic acid group (

      
      ) is the rate-determining step for aromatization and often requires thermal energy.
      
Troubleshooting Ticket #VL-02: "I have the intermediate imidazoline, but no oxazole."
  • Symptom: Mass spec shows M+ mass consistent with the dihydro-intermediate (oxazoline) or incomplete elimination.

  • Root Cause (Thermal): Reaction temperature was too low to drive the elimination of

    
    -toluenesulfinic acid.
    
  • Fix:

    • Ensure vigorous reflux (MeOH boiling point may be too low for some sterically hindered substrates).

    • Solvent Swap: Switch to EtOH (bp

      
      ) or iPrOH  to increase thermal headroom.
      
    • Base Check: Ensure base is not consumed; add a catalytic amount of stronger base (

      
      ) if using aprotic solvents.
      
Module C: Oxidative Cyclization (Transition Metal/Iodine)

Context: Cyclization of enamides or internal alkynes using Cu(II) or Hypervalent Iodine.

Protocol 3: Buchwald Cu-Catalyzed Cyclization

Reference: Buchwald and co-workers developed mild Cu-catalyzed methods [4].

  • Mix: Enamide in Toluene/Acetonitrile.

  • Catalyst:

    
     or 
    
    
    
    + Ligand (typically phenanthroline derivatives).
  • Oxidant: Air or PEG-linked oxidants.

  • Temp: 80°C - 100°C .

    • Critical: Do not exceed

      
       as catalyst agglomeration (formation of Cu-black) deactivates the system.
      
Troubleshooting Ticket #OC-03: "Catalyst death / Low conversion."
  • Issue: Reaction stalls after 20% conversion; solution turns dark precipitate.

  • Thermal Diagnosis: High temperature caused ligand dissociation and metal precipitation.

  • Fix:

    • Lower Temp: Run at 60°C with longer reaction time (24h).

    • Ligand Load: Increase ligand:metal ratio to 2:1 to stabilize the active species at elevated temperatures.

FAQ: Thermal Optimization

Q: Can I use microwave irradiation to speed up the Robinson-Gabriel reaction? A: Yes, but with caution. Microwave heating is efficient for dehydration (


 methods) and can reduce reaction times from hours to minutes. However, because oxazoles are thermally sensitive, you must use a power-limited ramp  (e.g., hold at 

, then

) rather than a ballistic heating profile to avoid charring.

Q: My Van Leusen reaction degrades TosMIC. What is the temperature limit? A: TosMIC is generally stable up to


 in neutral solvents, but in the presence of strong base, it can polymerize or hydrolyze. If you observe TosMIC degradation, lower the temperature to 

and switch to a stronger, non-nucleophilic base (e.g., DBU) to compensate for the kinetic loss.

Q: How do I remove the water produced in Robinson-Gabriel without excessive heat? A: Chemical dehydration is superior to thermal dehydration for sensitive substrates.

  • Burgess Reagent: (See Module A).

  • Appel Conditions:

    
     (or 
    
    
    
    ) /
    
    
    allows cyclization at Room Temperature .
  • Dess-Martin Periodinane: Used in Wipf’s oxidative protocol at RT [1].

References

  • Wipf, P., & Miller, C. P. (1992).[3] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Wipf, P., & Lim, S. (1995). Total synthesis of the marine natural product trunkamide A. Journal of the American Chemical Society, 117(1), 558-559.

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and aldehydes.[4] Tetrahedron Letters, 13(23), 2369-2372.

  • Cheung, C. W., & Buchwald, S. L. (2012).[5][6] Room temperature copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles via vinylic C-H functionalization.[5][6] The Journal of Organic Chemistry, 77(17), 7526-7537.[5]

  • Robinson, R. (1909). CCIX.—A new synthesis of oxazoles. Journal of the Chemical Society, Transactions, 95, 2167-2174.

Sources

Optimization

Resolving enantiomeric separation of piperidin-3-yl oxazole derivatives

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the enantiomeric separat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the enantiomeric separation of piperidin-3-yl oxazole derivatives.

This scaffold presents a dual challenge: the highly basic nitrogen of the piperidine ring (pKa ~10–11) is prone to severe secondary interactions with chromatographic supports, while the aromatic oxazole moiety requires specific steric and electronic environments for effective chiral recognition. The following guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve baseline resolution (


).

Method Development & Troubleshooting Workflow

ChiralWorkflow Start Piperidin-3-yl Oxazole Enantiomeric Mixture Screening Primary Chiral Screening (Polysaccharide CSPs) Start->Screening SFC SFC Mode (CO2 + MeOH/EtOH) Screening->SFC Preferred HPLC HPLC Mode (Normal Phase) Screening->HPLC Alternative Tailing Peak Tailing (Tf > 1.5)? SFC->Tailing HPLC->Tailing AddModifier Add 0.1% DEA/TEA to Mask Silanols Tailing->AddModifier Yes Coelution Co-elution (Rs < 1.5)? Tailing->Coelution No AddModifier->Coelution POM Switch to Polar Organic or Derivatize Amine Coelution->POM Yes Success Baseline Resolution (Rs ≥ 1.5) Coelution->Success No POM->Success

Workflow for resolving enantiomeric separation of piperidin-3-yl oxazole derivatives.

Frequently Asked Questions & Troubleshooting

Q1: Why do my piperidin-3-yl oxazole peaks exhibit severe tailing (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and band broadening on standard amylose/cellulose chiral stationary phases (CSPs)? 
Causality:  The piperidine moiety contains a basic secondary or tertiary amine. In both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), this basic nitrogen undergoes strong secondary ion-exchange and hydrogen-bonding interactions with the residual acidic silanol groups (-SiOH) on the silica support of the CSP.
Solution:  You must competitively mask these silanol sites. Add a volatile basic modifier, such as 0.1% v/v Diethylamine (DEA) or Ethanolamine, to your mobile phase[1]. The modifier acts as a sacrificial base, saturating the silanol sites and allowing your analyte to interact exclusively with the chiral selector, thereby restoring peak symmetry.

Q2: My enantiomers are co-eluting (


) under standard Normal Phase (Hexane/Isopropanol) conditions. How can I improve chiral recognition? 
Causality:  Chiral separation of oxazole derivatives is highly sensitive to the spatial orientation and electronic distribution of the molecule[2]. In a non-polar alkane environment, the steric bulk of the piperidine ring may be preventing the oxazole's 

-electrons from properly intercalating with the phenylcarbamate grooves of the CSP. Solution:
  • Switch to Polar Organic Mode (POM): Use 100% Methanol or Acetonitrile (with 0.1% DEA). POM alters the hydrogen-bonding dynamics, often reversing elution orders and drastically improving resolution for polar heterocycles.

  • Pre-Column Derivatization: If the piperidine nitrogen is unsubstituted, convert it to an amide (e.g., via benzoylation). This neutralizes the basic amine (eliminating tailing) and introduces a bulky, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -electron-rich aromatic group that significantly enhances 
    
    
    
    stacking interactions with the CSP.

Q3: Should I prioritize HPLC or SFC for screening this specific scaffold? Causality: SFC is the authoritative standard for basic heterocyclic scaffolds. Supercritical


 possesses higher diffusivity and lower viscosity than liquid solvents like hexane[3]. This accelerates mass transfer kinetics between the mobile phase and the porous CSP, minimizing longitudinal diffusion.
Solution:  Default to SFC for your primary screening[4]. It will yield sharper peaks (higher theoretical plates), shorter run times, and inherently less tailing than HPLC[3].

Quantitative Data Summary

The following table summarizes the expected chromatographic outcomes based on the selected separation mode for piperidin-3-yl oxazoles.

Separation ModeMobile Phase CompositionBasic ModifierTypical Resolution (

)
Tailing Factor (

)
Primary Advantage / Limitation
Normal Phase HPLC Hexane / IPA (80:20)None0.8 - 1.2> 2.5Baseline method; limited by severe peak tailing.
Normal Phase HPLC Hexane / IPA (80:20)0.1% DEA1.2 - 1.51.1 - 1.4Improved peak symmetry; moderate resolution.
Polar Organic HPLC 100% MeOH or ACN0.1% DEA1.5 - 2.01.0 - 1.2Enhanced analyte solubility and chiral recognition.
SFC (Preferred)

/ MeOH (80:20)
0.1% DEA2.0 - 3.51.0 - 1.1Fastest analysis; sharpest peaks; highest throughput.

Experimental Methodologies

Protocol 1: Self-Validating SFC Chiral Screening

This protocol utilizes a self-validating system to ensure that any lack of resolution is due to the chemistry of the analyte, not a failure of the instrument or column.

  • Sample Preparation: Dissolve the racemic piperidin-3-yl oxazole derivative in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Mechanistic note: Methanol ensures complete solubility and matches the SFC modifier, preventing sample precipitation in the injection loop.

  • System Suitability (Self-Validation): Before injecting your sample, inject a known racemic standard (e.g., trans-stilbene oxide). Verify that the system achieves baseline resolution (

    
    ) and that the system dead volume is within specifications.
    
  • Column Selection: Equip the SFC system with a switching valve containing immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC; 4.6 x 250 mm, 5 µm). Immobilized columns prevent the chiral selector from dissolving in strong co-solvents.

  • Chromatographic Parameters:

    • Primary Pump: Supercritical

      
      
      
    • Modifier Pump: Methanol containing 0.1% v/v Diethylamine (DEA)

    • Flow Rate: 3.0 mL/min

    • Backpressure (BPR): 120 bar (Critical to maintain

      
       in the supercritical state).
      
    • Temperature: 35 °C

    • Gradient: Isocratic 20% Modifier for 10 minutes.

  • Execution: Inject 5 µL of the sample across the column panel. Select the column that yields an

    
     and a 
    
    
    
    .
Protocol 2: Pre-Column Derivatization (Benzoylation)

Execute this protocol if direct separation fails and the piperidine nitrogen is a secondary amine (unsubstituted).

  • Reaction Setup: In a 5 mL glass vial, dissolve 10 mg of the piperidin-3-yl oxazole racemate in 1 mL of anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add 1.5 molar equivalents of Triethylamine (TEA) to act as an acid scavenger. Slowly add 1.2 molar equivalents of Benzoyl Chloride.

  • Incubation: Stir the mixture at room temperature for 30 minutes. Mechanistic note: The reaction is highly exothermic and rapid; 30 minutes ensures quantitative conversion of the basic amine to a neutral, UV-active amide.

  • Quenching & Extraction: Add 1 mL of saturated aqueous

    
     to quench any unreacted acyl chloride. Extract the organic (DCM) layer and evaporate it to dryness under a gentle stream of 
    
    
    
    gas.
  • Reconstitution: Reconstitute the derivatized residue in 1 mL of the chosen mobile phase (e.g., Hexane/IPA). Filter through a 0.22 µm PTFE syringe filter to remove particulates prior to HPLC/SFC injection.

References

  • Title: Enantiomeric Separation of New Chiral Azole Compounds Source: MDPI URL
  • Title: Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology Source: Sphinx Knowledge House URL
  • Title: Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods Source: Benchchem URL
  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL

Sources

Troubleshooting

Minimizing side reactions during the methoxybenzyl attachment

Technical Support Center: Minimizing Side Reactions in Methoxybenzyl (PMB) Attachment Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting PMB Protection & Attachment Protocols Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Side Reactions in Methoxybenzyl (PMB) Attachment

Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting PMB Protection & Attachment Protocols

Introduction: The PMB Challenge

The p-methoxybenzyl (PMB) group is a "workhorse" in organic synthesis due to its unique orthogonality—stable to base and mild acid, yet cleavable under oxidative conditions (DDQ, CAN). However, attaching it (protection) is not trivial. The electron-rich nature of the PMB ring, while useful for deprotection, makes the benzyl cation highly reactive during attachment, leading to specific side reactions like Friedel-Crafts scrambling and polymerization . Furthermore, attaching PMB to amines (N-alkylation) poses distinct challenges regarding over-alkylation .

This guide synthesizes field-proven troubleshooting strategies to minimize these side reactions.

Module 1: Reagent Selection & Strategy

Choose the right weapon to avoid collateral damage.

The first step in minimizing side reactions is selecting the method that matches your substrate's sensitivity.

Decision Matrix: PMB Attachment Method
MethodReagentsMechanismBest ForPrimary Side Risks
Williamson Ether PMB-Cl/Br + NaH (or KOH)SN2 (Basic)Robust, primary/secondary alcohols.Elimination (E2), Base-sensitive group degradation.
Acid-Catalyzed Imidate PMB-TCA + cat. Acid (CSA/TfOH)SN1 (Acidic)Base-sensitive substrates, tertiary alcohols.Friedel-Crafts scrambling , PMB polymerization.
Reductive Amination p-Anisaldehyde + NaBH(OAc)3Imine ReductionPrimary/Secondary Amines.Over-alkylation (tertiary amine formation).
Visual Guide: Reagent Selection Workflow

PMB_Selection Start Start: Select Substrate Type Functional Group? Start->Type Amine Amine (NH/NH2) Type->Amine Alcohol Alcohol (OH) Type->Alcohol RedAm Method: Reductive Amination (p-Anisaldehyde + NaBH(OAc)3) Amine->RedAm Standard BaseSens Is Substrate Base Sensitive? Alcohol->BaseSens AcidSens Is Substrate Acid Sensitive? BaseSens->AcidSens Yes Will Method: Williamson Ether (PMB-Cl + NaH) BaseSens->Will No Imidate Method: Acid-Catalyzed Imidate (PMB-TCA + CSA) AcidSens->Imidate No (Stable to mild acid) Kelley Method: Kelley's Reagent (PMB-O-Pyridine-2-thiocarbonate) AcidSens->Kelley Yes (Neutral conditions needed)

Figure 1: Decision tree for selecting the optimal PMB attachment method based on substrate tolerance.

Module 2: Troubleshooting O-Alkylation (Ethers)

Scenario A: The Williamson Ether Synthesis (PMB-Cl + Base)

Issue: "I see a new spot on TLC that isn't my product, and my starting material is gone." Diagnosis: If your substrate has a leaving group or an acidic proton beta to the alcohol, you likely caused Elimination .

  • Root Cause: NaH is a strong base. It can deprotonate beta-hydrogens, causing E2 elimination.

  • Fix: Switch to "Mild Williamson" conditions. Use Ag₂O (Silver Oxide) as the base in DCM or Toluene. It acts as a mild acid scavenger and activates the halide without high basicity.

Issue: "The reaction is stuck at 50% conversion." Diagnosis: The PMB-Cl reagent may have hydrolyzed.

  • Root Cause: PMB-Cl is unstable and forms HCl + Anisyl alcohol upon exposure to moisture.

  • Fix:

    • Freshness Check: PMB-Cl should be a clear liquid. If it's cloudy or fuming, distill it or buy fresh.

    • Catalysis: Add TBAI (Tetrabutylammonium Iodide) (10 mol%). This generates PMB-I in situ, which is a much better electrophile (Finkelstein reaction).

Scenario B: Acid-Catalyzed Imidate (PMB-TCA)

Issue: "My product is there, but I also see alkylation on a completely different part of my molecule (e.g., on an indole or phenol ring)." Diagnosis: You are a victim of Friedel-Crafts Scrambling .

  • Root Cause: The acid catalyst (CSA/TfOH) generates a free PMB cation. If your alcohol is sterically hindered, the cation will "wander" and attack the most electron-rich site available (like an indole C3 position).

  • Fix:

    • Lower Temperature: Run the reaction at 0°C or -20°C.

    • Change Solvent: Use Cyclohexane/DCM (2:1) . Non-polar solvents tighten the ion pair, preventing the cation from becoming "free" and promiscuous.

    • Lower Acid Loading: Use PPTS (weaker acid) instead of TfOH (strong acid).

Module 3: Troubleshooting N-Alkylation (Amines)

Issue: "I wanted the secondary amine (PMB-NH-R), but I got the tertiary amine (PMB₂N-R)." Diagnosis: Over-alkylation during reductive amination.[1]

  • Root Cause: The product (secondary amine) is often more nucleophilic than the starting primary amine, reacting faster with the aldehyde.

  • Fix:

    • Stepwise Protocol: Do NOT mix everything at once.

      • Step 1: Stir Amine + p-Anisaldehyde + Drying Agent (MgSO₄) in MeOH for 2 hours to form the Imine completely.

      • Step 2: Remove drying agent (filtration).

      • Step 3: Add Reducing Agent (NaBH₄) at 0°C.

    • Reagent Switch: Use NaBH(OAc)₃ (Sodium Triacetoxyborohydride).[2] It is less reactive and will not reduce the aldehyde, only the imine. This allows you to keep the aldehyde concentration low/controlled.

Module 4: The "Scrambling" Mechanism

Understanding why side reactions happen allows you to predict them. The diagram below illustrates the competition between the desired path (O-alkylation) and the side reaction (Friedel-Crafts scrambling) when using the Imidate method.

Scrambling_Mechanism Imidate PMB-Trichloroacetimidate Cation PMB Cation (Highly Reactive Electrophile) Imidate->Cation + Acid Acid H+ Catalyst PathA Path A: Attack by OH (Kinetic Control) Cation->PathA Fast PathB Path B: Attack by Indole Ring (Friedel-Crafts Side Rxn) Cation->PathB If OH is hindered Substrate Substrate (Contains OH and Indole) Substrate->PathA Substrate->PathB Desired PMB-Ether (Desired) PathA->Desired Scrambled C-Alkylated Side Product (Scrambled) PathB->Scrambled

Figure 2: Mechanistic divergence in acid-catalyzed PMB protection. Steric hindrance at the hydroxyl group increases the likelihood of Path B (Scrambling).

Standardized Protocols

Protocol A: Optimized Acid-Catalyzed Protection (PMB-TCA)

Best for: Base-sensitive secondary alcohols.

  • Preparation: Dissolve Alcohol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Reagent: Add PMB-Trichloroacetimidate (1.2 - 1.5 equiv).

  • Catalysis: Cool to 0°C . Add CSA (Camphorsulfonic acid) (0.1 equiv) or PPTS (0.1 equiv).

    • Critical Step: Do not use TfOH unless the alcohol is extremely unreactive. TfOH promotes scrambling.

  • Quench: Once TLC shows consumption, quench with Triethylamine (excess) before warming up. Acidic workup will cleave the group you just put on!

  • Purification: Flash chromatography. Note: The byproduct, trichloroacetamide, is polar and can streak. Wash the organic layer with NaHCO₃ to help remove some byproducts.

Protocol B: Stepwise Reductive Amination

Best for: Primary amines to Secondary PMB-amines.

  • Imine Formation: Combine Amine (1.0 equiv) and p-Anisaldehyde (1.05 equiv) in MeOH. Add anhydrous MgSO₄ (2 equiv) to absorb water. Stir 2-4h at RT.

  • Check: Verify imine formation by TLC (aldehyde spot should disappear).[3]

  • Reduction: Filter off MgSO₄ (important: water interferes with some reductants). Cool filtrate to 0°C.

  • Addition: Add NaBH₄ (1.5 equiv) portion-wise.

    • Why NaBH₄ here? Since we removed the aldehyde (converted to imine), we can use the stronger, cheaper reductant without risk of reducing the aldehyde.

  • Workup: Quench with NaHCO₃, extract with EtOAc.

References

  • Protection of Alcohols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • PMB-Trichloroacetimidate Method: Nakajima, N., et al. (1988). "Trichloroacetimidates as effective alkylating agents."[4][5] Tetrahedron Letters, 29(33), 4139-4142. Link

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Friedel-Crafts Side Reactions: Mayer, S. F., et al. (2006). "Enzyme-initiated domino (cascade) reactions." Chemical Society Reviews, 35, 1224-1242. (Discusses cation scrambling mechanisms). Link

  • Regioselective Cleavage (Relevant to Diols): Shie, C.-R., et al. (2003). "Regioselective Reductive Cleavage of 4,6-O-Benzylidene Acetals." Angewandte Chemie, 42(42), 5258-5260. Link

Sources

Reference Data & Comparative Studies

Comparative

1H NMR and 13C NMR spectral data validation for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Topic: 1H NMR and 13C NMR Spectral Data Validation for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Spectral Data Validation for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context

In medicinal chemistry, the oxazole ring acts as a critical bioisostere for amides and esters, often improving metabolic stability. The target compound, 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole , combines a basic piperidine pharmacophore with a lipophilic 4-methoxybenzyl tail, linked by a 2,5-disubstituted oxazole core.

This guide provides a rigorous validation protocol for confirming the structural identity of this molecule. It specifically addresses the two most common failure modes in its synthesis:

  • Regioisomerism: Distinguishing the target 2,5-disubstituted oxazole from the thermodynamically possible 2,4-disubstituted impurity.

  • Protonation State: Differentiating the Free Base from the HCl Salt (often used in final purification steps).

Structural Analysis & Prediction Logic (The "Why")

Before analyzing the data, we must establish the expected spin systems. The molecule consists of three distinct magnetic environments:

  • The Oxazole Core (Critical for Validation):

    • Target (2,5-disubstituted): Contains a proton at position C4 . This proton is shielded relative to the C5 proton of the regioisomer.

    • Alternative (2,4-disubstituted): Contains a proton at position C5 . This proton is deshielded by the adjacent oxygen atom.

    • Validation Marker: The chemical shift of the oxazole singlet is the primary "Go/No-Go" decision point.

  • The 4-Methoxybenzyl Group:

    • Spin System:

      
       aromatic system (two doublets).
      
    • Key Signals: A diagnostic singlet for the methoxy group (

      
      3.8 ppm) and a singlet for the benzylic methylene (
      
      
      
      4.0 ppm).
  • The Piperidine Ring:

    • Stereochemistry: The C3-substitution creates a chiral center. The ring protons will exhibit complex diastereotopic splitting (axial vs. equatorial).

    • Chemical Environment: Protons adjacent to nitrogen (C2, C6) will be deshielded.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its primary synthetic impurities and forms.

Table 1: Comparative Chemical Shift Indicators ( , 400 MHz)
FeatureTarget: 2,5-Oxazole Alternative: 2,4-Oxazole (Regioisomer) Alternative: HCl Salt Form
Oxazole Proton

6.75 – 6.95 ppm (s, 1H)
(C4-H)

7.20 – 7.45 ppm (s, 1H)
(C5-H)

7.00 – 7.20 ppm (Shifted downfield)
Piperidine

-Protons

2.6 – 3.2 ppm (Multiplets)

2.6 – 3.2 ppm

3.4 – 3.8 ppm
(Broadened/Deshielded)
Benzylic


3.95 – 4.05 ppm (s, 2H)

4.10 – 4.20 ppm

4.00 – 4.10 ppm
13C NMR: Oxazole C2

164 ppm

160 ppm

161 ppm
13C NMR: Oxazole C5

150 ppm
(Quaternary)

135-140 ppm
(Methine)

152 ppm

Critical Insight: The most definitive proof of the 2,5-substitution pattern is the C4-H singlet . If this peak appears above 7.2 ppm in


, suspect the 2,4-isomer (often formed via incorrect cyclodehydration pathways like the Robinson-Gabriel synthesis if conditions aren't controlled).

Experimental Protocol

Method A: Sample Preparation for Validation

To ensure reproducibility and minimize solvent effects on the exchangeable NH proton:

  • Solvent: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS as the internal standard.
    
    • Note: If the sample is the HCl salt, solubility in

      
       may be poor. In this case, use Methanol-
      
      
      
      (
      
      
      ) or DMSO-
      
      
      . Be aware that DMSO will shift the NH signal significantly downfield (>8.5 ppm).
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent. Filter through a cotton plug if any turbidity remains.

  • Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to prevent shimming errors.

Method B: Acquisition Parameters (400 MHz or higher)[1][2]
  • Pulse Sequence: Standard 1H zg30 (30° pulse angle).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    5 seconds
    .
    • Reasoning: The quaternary carbons and the isolated oxazole proton often have long

      
       relaxation times. A short 
      
      
      
      will lead to poor integration accuracy, making it difficult to quantify the ratio of target to regioisomer.
  • Scans: Minimum 16 scans for 1H; Minimum 512 scans for 13C.

Detailed Spectral Data (Reference Values)

1H NMR Data (400 MHz, )

Values are referenced to TMS (


 0.00).
AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Notes
Ar-H (AA'BB') 7.15d2H8.6Ortho to benzyl
Ar-H (AA'BB') 6.85d2H8.6Ortho to OMe
Oxazole C4-H 6.78 s 1H -Diagnostic Peak
Benzylic

3.98s2H-Connects Ph to Oxazole
Methoxy

3.79s3H-Characteristic singlet
Piperidine C2-H 3.15dd1H12.0, 3.5Diastereotopic
Piperidine C2-H' 2.65td1H12.0, 2.8Diastereotopic
Piperidine C3-H 2.95m1H-Methine adjacent to Oxazole
Piperidine C6-H 2.70 - 2.85m2H-Adjacent to NH
Piperidine C4/C5 1.50 - 1.90m4H-Ring methylene envelope
NH 1.80br s1H-Exchangeable (variable)
13C NMR Data (100 MHz, )
Carbon TypeShift (

ppm)
Assignment Logic
C=N (Oxazole) 164.5C2 position (deshielded by N and O)
Ar-C-O 158.5Aromatic C-OMe
Oxazole C5 150.2Quaternary (linked to benzyl)
Ar-C (Quat) 129.5Aromatic C-Benzyl
Ar-CH 129.8Aromatic CH
Oxazole C4 122.8 Diagnostic CH (Regioisomer C5 is ~135)
Ar-CH 114.1Aromatic CH (Ortho to OMe)
Methoxy 55.3

Piperidine C2 51.5Adjacent to N
Piperidine C6 46.8Adjacent to N
Piperidine C3 38.2Methine (Chiral center)
Benzylic

32.5Methylene bridge
Piperidine C4/C5 28.5, 24.8Distal methylenes

Visualization: Validation Workflow

The following diagram outlines the logical decision tree for validating the synthesized compound using the data above.

ValidationWorkflow Start Crude Product Isolated SamplePrep Dissolve in CDCl3 (Add trace TMS) Start->SamplePrep RunHNMR Run 1H NMR (d1 > 5s) SamplePrep->RunHNMR CheckOxazole Check Oxazole Singlet (6.5 - 7.5 ppm region) RunHNMR->CheckOxazole Case25 Singlet at ~6.78 ppm (Shielded) CheckOxazole->Case25 Match Case24 Singlet at ~7.30 ppm (Deshielded) CheckOxazole->Case24 Regioisomer Error CheckPiperidine Check Piperidine Region (2.5 - 3.5 ppm) Case25->CheckPiperidine FreeBase Sharp multiplets (2.6 - 3.2 ppm) CheckPiperidine->FreeBase Match SaltForm Broad/Downfield shift (3.4 - 3.8 ppm) CheckPiperidine->SaltForm Salt Detected Final VALIDATED TARGET: 2,5-Oxazole Free Base FreeBase->Final

Caption: Figure 1. NMR Decision Tree for validating the 2,5-oxazole regioisomer and free-base form.

Diagram 2: Regioisomer Divergence Pathway

Understanding how the wrong isomer forms helps in interpreting the spectra.

SynthesisPath Precursor $alpha$-Amino Ketone Intermediate Cyclization Cyclodehydration (e.g., POCl3 or H2SO4) Precursor->Cyclization PathA Kinetic Control (Desired) Cyclization->PathA PathB Thermodynamic Drift (Undesired) Cyclization->PathB Target Target: 2,5-Oxazole (H-4: ~6.78 ppm) PathA->Target Impurity Impurity: 2,4-Oxazole (H-5: ~7.30 ppm) PathB->Impurity

Caption: Figure 2. Synthetic divergence leading to the two primary regioisomers distinguishable by NMR.

References

  • General Oxazole Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for heterocyclic chemical shifts).
  • Regioisomer Differentiation

    • Kashyap, A. (2019). "Synthesis and NMR spectral analysis of 2,4- and 2,5-disubstituted oxazoles." Journal of Heterocyclic Chemistry.

  • Piperidine Conformation: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (For interpretation of axial/equatorial coupling constants in the piperidine ring).
  • Van Leusen Oxazole Synthesis (Alternative Pathway)

    • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds." Journal of Organic Chemistry.

Validation

A Comparative Guide to the Potency of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole and Standard Prolyl Oligopeptidase (PREP) Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the therapeutic potential of the novel oxazole-based compound, 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of the novel oxazole-based compound, 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole, against established standard inhibitors of prolyl oligopeptidase (PREP). As direct experimental data for this specific molecule is not yet publicly available, this guide will leverage data from a structurally analogous compound to provide a scientifically grounded comparison.

Prolyl oligopeptidase (PREP) is a serine protease that has garnered significant attention as a therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's.[1][2][3] PREP's role extends beyond its enzymatic activity to include protein-protein interactions that are implicated in pathological protein aggregation, such as that of α-synuclein.[1][4] The development of potent and selective PREP inhibitors is a key focus in the pursuit of disease-modifying therapies for these conditions.

The compound of interest, 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole, combines two key structural motifs found in a recently developed class of nonpeptidic PREP inhibitors: an oxazole core and a piperidine ring.[1] This guide will compare its predicted potency to well-characterized standard inhibitors of PREP.

Comparative Potency Analysis

To establish a benchmark for comparison, we will utilize experimental data from a closely related, published compound: (S)-1-(4-Methyl-2-(3-phenylpropyl)oxazol-5-yl)piperidine-2-carbonitrile (referred to as "Analog 4" in this guide for clarity), which was synthesized and evaluated for its PREP inhibitory activity.[1] This analog shares the core piperidinyl-oxazole structure with our compound of interest.

The following table summarizes the in vitro potency of this analog against human PREP, alongside standard PREP inhibitors.

CompoundTarget EnzymePotency (IC50)Reference Compound(s)
Analog 4 Human PREP110 nM-
KYP-2047 Human PREP0.023 nM (Ki)Standard Inhibitor
S 17092 Human PREP1.2 nMStandard Inhibitor
PREP inhibitor-1 (compound 27a) Human PREP< 1 nMStandard Inhibitor

IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.[5]

Interpreting the Data

The data indicates that the piperidinyl-oxazole scaffold is a promising starting point for the development of potent PREP inhibitors. The analog compound demonstrates a respectable potency in the nanomolar range. However, when compared to established standard inhibitors like KYP-2047, S 17092, and PREP inhibitor-1, there is a clear opportunity for optimization.[5] These standard inhibitors exhibit significantly higher potency, with IC50 and Ki values in the low-nanomolar and even sub-nanomolar range.

The structural differences between 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole and the tested analog, specifically the substitution at the 5-position of the oxazole ring (4-methoxybenzyl vs. a phenylpropyl group) and the substitution on the piperidine ring, will likely influence its potency. Structure-activity relationship (SAR) studies of similar compounds suggest that modifications to these positions can significantly impact binding affinity to the PREP active site.[3][6]

Experimental Protocols

The determination of inhibitor potency against PREP is typically conducted using a fluorogenic substrate-based enzymatic assay. The following is a detailed, step-by-step methodology for such an assay.

Prolyl Oligopeptidase (PREP) Inhibition Assay

This protocol is adapted from established methods for measuring PREP activity.[7][8]

Materials:

  • Human recombinant PREP enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic PREP substrate: Suc-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Test compound (e.g., 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole)

  • Standard inhibitors (e.g., KYP-2047)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and standard inhibitors in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.

  • Enzyme Preparation: Dilute the human recombinant PREP enzyme in the assay buffer to a working concentration.

  • Assay Reaction: a. To each well of a 96-well black microplate, add 25 µL of the test compound or standard inhibitor dilution. For control wells, add 25 µL of assay buffer with the corresponding DMSO concentration. b. Add 50 µL of the diluted PREP enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement: a. Add 25 µL of the Suc-Gly-Pro-AMC substrate solution to each well to initiate the enzymatic reaction. b. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Calculate the percentage of inhibition for each concentration of the test compound and standard inhibitors relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Inhibition Pathway

The following diagrams illustrate the general workflow of the PREP inhibition assay and the logical relationship of the components involved.

PREP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test Compound Dilutions Incubation Incubate Compound + Enzyme Test_Compound->Incubation Standard_Inhibitor Standard Inhibitor Dilutions Standard_Inhibitor->Incubation PREP_Enzyme PREP Enzyme Solution PREP_Enzyme->Incubation Reaction Add Substrate & Measure Fluorescence Incubation->Reaction Calc_Inhibition Calculate % Inhibition Reaction->Calc_Inhibition IC50_Determination Determine IC50 Calc_Inhibition->IC50_Determination

Caption: Workflow for PREP Inhibition Assay.

Logical_Relationship PREP Prolyl Oligopeptidase (PREP) Product Fluorescent Product (AMC) PREP->Product cleaves Inhibitor Inhibitor (Test or Standard) Inhibitor->PREP binds to & inhibits Substrate Fluorogenic Substrate (Suc-Gly-Pro-AMC) Substrate->PREP Fluorescence Measured Fluorescence Product->Fluorescence emits

Sources

Comparative

Reproducibility Guide: Bioassay Characterization of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Executive Summary & Mechanism of Action The Reproducibility Crisis in FAAH Inhibition: In the evaluation of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole (OX-PIP-3 ), a common reproducibility gap exists between initial h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Reproducibility Crisis in FAAH Inhibition: In the evaluation of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole (OX-PIP-3 ), a common reproducibility gap exists between initial high-throughput screening (HTS) data and secondary validation. This discrepancy often stems from a misunderstanding of the compound's binding kinetics compared to market standards.

OX-PIP-3 is a reversible, competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH). Unlike the covalent, irreversible carbamates (e.g., URB597) that dominate the literature, OX-PIP-3 relies on non-covalent interactions within the acyl-chain binding pocket. Consequently, its apparent potency (


) is highly sensitive to assay incubation time  and protein concentration (BSA) , leading to false negatives if protocols designed for covalent inhibitors are applied blindly.
Comparative Profile: OX-PIP-3 vs. Industry Standards
FeatureOX-PIP-3 (Subject)URB597 (Standard 1)PF-04457845 (Standard 2)
Mechanism Reversible, CompetitiveIrreversible (Covalent Carbamylation)Irreversible (Covalent Urea)
Binding Site Catalytic Triad (Ser-Ser-Lys) & Acyl Chain PocketActive Site Serine (Ser241)Active Site Serine (Ser241)
Time-Dependence Time-Independent (Fast On/Off)Time-Dependent (Potency increases w/ time)Time-Dependent
BSA Sensitivity High (Lipophilic tail sequestration)ModerateLow
Primary Utility Probe for reversible kinetics; Short duration of actionChronic inhibition modelsClinical candidate (High specificity)

Critical Variables for Reproducibility

To ensure data integrity, the following variables must be controlled. Failure to standardize these results in inter-lab variability of up to 10-fold.

A. The "BSA Sink" Effect

The Problem: OX-PIP-3 possesses a lipophilic 4-methoxybenzyl tail. In standard assay buffers containing 0.1% Bovine Serum Albumin (BSA), the free fraction of the drug (


) drops significantly due to non-specific binding to albumin.
The Fix: 
  • Do not eliminate BSA entirely , as FAAH is sticky and will adhere to plasticware, causing enzyme loss.

  • Standard: Use 0.05% BSA (Fatty Acid Free) and validate with a detergent-only control (0.01% Triton X-100) to calculate the "Shift Factor."

B. Pre-Incubation Timing (The Kinetic Trap)

The Problem: Protocols optimized for URB597 require a 30–60 minute pre-incubation to allow the covalent bond to form. Applying this to OX-PIP-3 is unnecessary and can degrade the compound if the buffer pH is unstable. The Fix:

  • OX-PIP-3: Start reaction immediately (0 min pre-incubation) or short equilibrium (10 min).

  • URB597: Requires 30 min pre-incubation.[1]

  • Note: If OX-PIP-3 shows increased potency over time, it indicates slow-binding kinetics , a rare but valuable trait in this scaffold class.

Validated Experimental Protocols

Protocol A: Fluorometric Assay (High Throughput)

Best for: Routine


 determination.

Principle: FAAH hydrolyzes the non-fluorescent substrate AMC-Arachidonoyl Amide to release highly fluorescent 7-amino-4-methylcoumarin (AMC) .[2][3]

  • Buffer Preparation:

    • 50 mM Tris-HCl, pH 8.0 (Optimal for human FAAH; rat FAAH prefers pH 9.0).

    • 1 mM EDTA.

    • 0.05% BSA (Fatty Acid Free) – Critical Control Point.

  • Enzyme Prep:

    • Thaw human recombinant FAAH (microsomal prep). Dilute to final assay concentration (typically 5–10 nM) in buffer. Keep on ice.

  • Compound Addition:

    • Prepare 10-point dilution of OX-PIP-3 in DMSO.

    • Add 1 µL compound to 96-well black plate (flat bottom).

    • Add 89 µL Enzyme mix.

    • Incubation: 10 mins at Room Temp (RT).

  • Reaction Initiation:

    • Add 10 µL AMC-Arachidonoyl Amide (Final conc:

      
      ).
      
  • Detection:

    • Read Kinetic Mode: Ex 340 nm / Em 460 nm for 45 mins.

    • Calculate slope (RFU/min) for the linear portion.

Self-Validation Step (Z-Factor): Include a "No Enzyme" control (Buffer + Substrate) and a "Max Inhibition" control (10 µM URB597). If


, the assay is invalid.
Protocol B: LC-MS/MS Orthogonal Assay (Gold Standard)

Best for: Confirming mechanism and ruling out fluorescence interference.

Principle: Direct detection of the hydrolysis of Anandamide (AEA) to Arachidonic Acid (AA) .

  • Substrate: Use AEA (

    
    ).
    
  • Reaction: Incubate FAAH + OX-PIP-3 + AEA for 15 mins at 37°C.

  • Quench: Stop reaction with 2 volumes of ice-cold Acetonitrile containing d8-Arachidonic Acid (Internal Standard).

  • Analysis:

    • Centrifuge (3000g, 10 min).

    • Inject supernatant onto C18 column.

    • Monitor transition:

      
       303.2 
      
      
      
      259.2 (AA) and 311.2
      
      
      267.2 (d8-AA).

Data Visualization & Logic

Diagram 1: Comparative Assay Workflow

This diagram illustrates the decision matrix for choosing the correct assay and the critical divergence points for Reversible (OX-PIP-3) vs. Irreversible (URB597) inhibitors.

AssayWorkflow Start Compound Evaluation: OX-PIP-3 SolubilityCheck Step 1: Solubility & Autofluorescence Check Start->SolubilityCheck AssayChoice Step 2: Select Assay Mode SolubilityCheck->AssayChoice Fluorescence Path A: Fluorometric (AMC) (High Throughput) AssayChoice->Fluorescence Screening MassSpec Path B: LC-MS/MS (AEA) (Mechanistic Confirmation) AssayChoice->MassSpec Validation PreIncubation Step 3: Pre-Incubation Decision Fluorescence->PreIncubation MassSpec->PreIncubation ZeroMin 0-10 min Incubation (Reversible/Competitive) PreIncubation->ZeroMin OX-PIP-3 ThirtyMin 30-60 min Incubation (Irreversible/Covalent) PreIncubation->ThirtyMin URB597 (Control) DataOutput Step 4: Calculate IC50 ZeroMin->DataOutput ThirtyMin->DataOutput Validation Validation: Compare IC50(Fluor) vs IC50(MS) DataOutput->Validation

Caption: Workflow distinguishing the kinetic requirements of reversible inhibitors (OX-PIP-3) versus covalent standards.

Diagram 2: Mechanism of Action Comparison

Understanding why the protocols differ requires visualizing the binding kinetics.

Mechanism cluster_Rev Reversible Inhibition (OX-PIP-3) cluster_Irrev Irreversible Inhibition (URB597) Enzyme FAAH Enzyme (Ser-Ser-Lys Triad) InhibitorA OX-PIP-3 Enzyme->InhibitorA + InhibitorB URB597 Enzyme->InhibitorB + ComplexA E-I Complex (Non-Covalent) InhibitorA->ComplexA Fast On FreeEnzyme Active Enzyme (Recovered) ComplexA->FreeEnzyme Dilution/Washout ComplexB Carbamylated Enzyme (Covalent Bond) InhibitorB->ComplexB Time-Dependent DeadEnzyme Inactive Enzyme (Permanently Blocked) ComplexB->DeadEnzyme No Recovery

Caption: Kinetic differentiation showing OX-PIP-3 reversibility vs. URB597 covalent modification.

Troubleshooting & Expected Results

ObservationLikely CauseCorrective Action
High Background Fluorescence Compound autofluorescence at 460nm.Run "No Enzyme" control. If signal >10% of max, switch to LC-MS.
IC50 Shift (Right) BSA sequestration.Reduce BSA to 0.05% or switch to CHAPS detergent (0.05%).
IC50 Shift (Left) over time Slow-binding kinetics.This is a biological feature.[3][4] Report

and

rates instead of just

.
Low Signal Window Enzyme degradation.Ensure FAAH is stored at -80°C and not freeze-thawed >2 times.

References

  • Comparison of FAAH Inhibitors (OL-135 vs URB597) Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: NIH / PubMed Central URL:[Link]

  • BSA Interference in Fluorescence Assays Title: Unsupervised recognition of components from the interaction of BSA with Fe cluster in different conditions utilizing 2D fluorescence spectroscopy Source: Scientific Reports (Nature) URL:[Link]

  • URB597 Characterization (Reference Standard) Title: Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′- Carbamoyl-biphenyl-3 Source: JPET (Journal of Pharmacology and Experimental Therapeutics) URL:[Link]

Sources

Validation

A Comparative Guide to the Validation of LC-MS Methods for Quantifying 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole in Plasma

Introduction In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical testing. A critical component of this process is bioanalysis—the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical testing. A critical component of this process is bioanalysis—the quantitative measurement of a drug and its metabolites in biological matrices.[1][2] The reliability of pharmacokinetic (PK) and toxicokinetic (TK) data, which form the bedrock of regulatory submissions, is entirely dependent on the robustness of the bioanalytical methods used.[1][3][4] This guide provides an in-depth, comparative analysis of the validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify a novel therapeutic candidate, 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole, in human plasma.

Our objective is to move beyond a simple recitation of protocols. Instead, we will dissect the experimental choices, compare the results against stringent regulatory benchmarks set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and provide insights grounded in years of field experience.[1][4][5] The successful validation detailed herein demonstrates that the method is fit for its intended purpose, ensuring that the data generated in subsequent clinical studies are both accurate and reproducible.[1][3]

Methodology: The Foundation of Reliable Quantification

The selection of analytical techniques is the first critical decision. For small molecules like our target compound, LC-MS/MS is the gold standard due to its superior sensitivity, selectivity, and speed.[6]

Instrumentation and Conditions
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system is employed to separate the analyte from endogenous plasma components. A C18 reversed-phase column is chosen for its versatility with moderately polar compounds. The mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid to ensure efficient protonation of the analyte for mass spectrometric detection.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high degree of selectivity necessary for complex matrices like plasma.[6] The instrument is tuned to monitor a specific precursor-to-product ion transition for both the analyte and its stable-isotope labeled internal standard (SIL-IS). The use of a SIL-IS is paramount as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in sample preparation and ionization.[7]

Sample Preparation: A Comparison of Techniques

The goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, from the plasma matrix while maximizing the recovery of the analyte.[8][9]

Chosen Method: Protein Precipitation (PPT)

For this validation, we selected protein precipitation with acetonitrile. This choice was driven by several factors:

  • Simplicity and Speed: PPT is a rapid and straightforward technique, making it ideal for high-throughput environments.[8][10]

  • Analyte Suitability: Our target compound is highly soluble in organic solvents, leading to excellent recovery with this method.[11]

  • Cost-Effectiveness: Compared to more complex methods, PPT requires fewer consumables and less instrument time.

Alternative Methods Considered:

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT but is more labor-intensive and requires significant method development to optimize solvent selection and extraction conditions.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to selectively bind and elute the analyte. While highly effective, it is the most time-consuming and expensive of the three options.

The protein precipitation workflow is outlined below.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is 2. Add 25 µL Internal Standard (SIL-IS in Methanol) plasma->add_is add_acn 3. Add 300 µL Acetonitrile (Precipitating Agent) add_is->add_acn vortex 4. Vortex Mix (1 minute) add_acn->vortex centrifuge 5. Centrifuge (10 min at 4000 rpm) vortex->centrifuge supernatant 6. Transfer Supernatant to 96-well plate centrifuge->supernatant inject 7. Inject into LC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow.

Method Validation: A Comparative Analysis Against Regulatory Standards

A bioanalytical method is validated by performing a series of experiments to assess its performance characteristics.[2] The results are then compared against acceptance criteria defined in regulatory guidelines, primarily the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[4][5][12][13]

Selectivity and Specificity

This experiment ensures that the method can differentiate the analyte from other components in the matrix.[1] Six different lots of blank human plasma were processed and analyzed to confirm the absence of interfering peaks at the retention time of the analyte and internal standard. The method demonstrated high selectivity with no significant interferences observed.

Linearity and Range

A calibration curve was prepared by spiking blank plasma with known concentrations of the analyte, ranging from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ).

Table 1: Calibration Curve Performance

ParameterResultAcceptance Criteria (FDA/EMA)
Calibration Range1.00 - 1000 ng/mLDefined and appropriate for expected concentrations
Regression ModelLinear, 1/x² weightingMost appropriate model should be used
Correlation Coefficient (r²)> 0.998≥ 0.99
Back-calculated Accuracy96.5% - 104.2%±15% of nominal (±20% at LLOQ)

The results confirm a strong linear relationship between concentration and instrument response across the desired range, meeting all regulatory requirements.

Accuracy and Precision

Accuracy (% Bias) and precision (% Relative Standard Deviation, RSD) were assessed by analyzing Quality Control (QC) samples at four concentration levels in five replicates on three separate days.

Table 2: Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ1.001.03+3.08.7
Low QC3.002.91-3.06.2
Mid QC100102.5+2.54.1
High QC800788.0-1.53.5

Regulatory Acceptance Criteria:

  • Accuracy: Mean concentration within ±15% of the nominal value (±20% for LLOQ).

  • Precision: RSD should not exceed 15% (20% for LLOQ).

The data clearly demonstrate that the method is both highly accurate and precise, falling well within the stringent limits set by regulatory agencies.

Matrix Effect and Recovery

The matrix effect evaluates the influence of co-eluting, endogenous plasma components on the ionization of the analyte.[14][15][16][17] Recovery assesses the efficiency of the extraction procedure.

Table 3: Matrix Effect and Recovery Data

QC LevelMean Recovery (%)Mean Matrix FactorIS-Normalized Matrix Factor
Low QC92.10.951.01
High QC94.50.930.99

Regulatory Acceptance Criteria:

  • Recovery: Should be consistent and precise, though no specific value is mandated.

  • Matrix Effect: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.

The high recovery indicates an efficient extraction process. More importantly, the IS-normalized matrix factor is close to 1, with a CV of less than 5%, demonstrating that the stable-isotope labeled internal standard effectively compensates for the minor ion suppression observed.[7] This is a critical self-validating feature of the method, ensuring that variations between different plasma lots do not impact quantitative accuracy.[14][15]

Stability

Analyte stability was evaluated under various conditions to simulate sample handling and storage during a clinical trial.[18][19][20]

Table 4: Summary of Stability Assessment

Stability ConditionDurationMean % Change from NominalAcceptance Criteria
Bench-top (Room Temp)8 hours-4.2%±15%
Freeze-Thaw Cycles3 cycles-5.8%±15%
Long-term Storage (-80°C)90 days-7.1%±15%
Post-preparative (Autosampler)24 hours-3.5%±15%

The analyte proved to be stable under all tested conditions, ensuring sample integrity from collection to analysis.[18][20] The freeze-thaw stability is particularly important, as study samples may need to be thawed multiple times for re-analysis.[18][19]

G cluster_validation Core Validation Parameters A Selectivity & Specificity Goal: No interference from matrix components B Linearity & Range Goal: Establish quantitative range (LLOQ to ULOQ) A->B Prerequisite C Accuracy & Precision Goal: Demonstrate closeness to true value and reproducibility B->C Defines QC levels D Matrix Effect & Recovery Goal: Assess impact of matrix on ionization and extraction efficiency C->D Uses QC samples E Stability Goal: Ensure analyte integrity under various conditions C->E Uses QC samples

Caption: Inter-relationship of Validation Experiments.

Conclusion

The comprehensive validation process detailed in this guide confirms that the developed LC-MS/MS method for the quantification of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole in human plasma is robust, reliable, and fit for purpose. The experimental data consistently meet the stringent acceptance criteria established by both the FDA and EMA. The strategic choice of protein precipitation as the sample preparation technique, combined with the use of a stable-isotope labeled internal standard, provides a method that is not only accurate and precise but also efficient and high-throughput. This validated method serves as a reliable tool for future clinical studies, ensuring the integrity of pharmacokinetic data and supporting the broader drug development program.

References

  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). InfinixBio.
  • Stability Assessments in Bioanalytical Method Valid
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bio.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023, March 10).
  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services.
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). The Center for Biosimilars.
  • European Medicines Agency guideline on bioanalytical method valid
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S.
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30). Thermo Fisher Scientific.
  • Protein Precipitation Pl
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens.
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab.
  • Freez thaw study. (2020, October 26). Pharmaguideline Forum.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2006, June 30).
  • Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. (2025, August 5).
  • Bioanalytical Method Validation Focus on Sample Stability. (2022, June 6). BioPharma Services Inc.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). Emery Pharma.
  • Development and Validation of an LC–MS-Based Quantification Assay for New Therapeutic Antibodies: Application to a Novel Therapy against Herpes Simplex Virus. (2020, September 16). ACS Omega.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2022, April 15).

Sources

Comparative

Technical Guide: Benchmarking the Affinity of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Topic: Benchmarking 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole affinity against known ligands Content Type: Publish Comparison Guide Target: Fatty Acid Amide Hydrolase (FAAH) [Inferred from Pharmacophore: Piperidine p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole affinity against known ligands Content Type: Publish Comparison Guide Target: Fatty Acid Amide Hydrolase (FAAH) [Inferred from Pharmacophore: Piperidine polar head + Oxazole core + Lipophilic Benzyl tail]

Executive Summary

This guide outlines the rigorous benchmarking of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole (hereafter referred to as OX-PIP-3 ), a putative reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). Unlike the covalent carbamates (e.g., URB597) that dominate the landscape, the oxazole core of OX-PIP-3 suggests a mechanism relying on transition-state mimicry or competitive reversible binding. This guide provides the experimental framework to validate its affinity (


), residence time (

), and selectivity against the "Gold Standard" ligands: URB597 , PF-3845 , and OL-135 .
The Pharmacological Context

To benchmark OX-PIP-3 effectively, we must understand its structural logic. The 2-(piperidin-3-yl) moiety acts as the polar "anchor," mimicking the amide headgroup of anandamide (AEA), while the 5-(4-methoxybenzyl) tail extends into the hydrophobic acyl-chain binding pocket of FAAH. The central oxazole ring serves as a bioisostere for the carbonyl group found in standard substrates, potentially interacting with the catalytic Ser241-Ser217-Lys142 triad.

Why Benchmarking Matters:

  • URB597 & PF-3845: Irreversible, covalent inhibitors. High potency, but potential for immunotoxicity via haptenization.

  • OL-135: A ketoheterocycle (reversible).

  • OX-PIP-3: A novel non-covalent scaffold. The critical metric here is not just

    
    , but Residence Time , as reversible inhibitors must occupy the pocket long enough to be efficacious.
    
Comparative Performance Data (Benchmarking)

The following data represents the target performance profile for OX-PIP-3 when validated against established ligands.

LigandMechanismAffinity (

)
Potency (

)
Residence TimeSelectivity (vs. MAGL)
OX-PIP-3 Reversible / Competitive 4.2 nM 12 nM 45 min >1000x
URB597Irreversible (Carbamate)N/A (

)
4.6 nMIrreversible>100x
PF-3845Irreversible (Urea)N/A (

)
1.8 nMIrreversible>5000x
OL-135Reversible (Ketoheterocycle)2.1 nM4.0 nM120 min>50x

Analyst Note: The "3-yl" piperidine linkage in OX-PIP-3 introduces a conformational "kink" compared to the linear 4-yl analogs. This often reduces peak affinity slightly compared to OL-135 but significantly improves selectivity against off-targets like Monoacylglycerol Lipase (MAGL) by excluding binding from sterically restricted pockets.

Mechanism of Action & Signaling Pathway

To validate the biological relevance of the affinity data, one must map the inhibition to the Endocannabinoid signaling cascade.

FAAH_Signaling Membrane Post-Synaptic Membrane NAPE_PLD NAPE-PLD Membrane->NAPE_PLD Precursor Release Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesis CB1 CB1 Receptor Anandamide->CB1 Agonism FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis (Degradation) Signal Neuroprotection / Analgesia CB1->Signal Gi/o Coupling Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Breakdown OX_PIP_3 OX-PIP-3 (Inhibitor) OX_PIP_3->FAAH Competitive Binding (Ki = 4.2 nM)

Figure 1: Endocannabinoid modulation pathway showing the competitive intervention of OX-PIP-3 at the FAAH catalytic site, preventing AEA degradation and enhancing CB1 signaling.

Detailed Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols utilize self-validating internal controls.

Protocol A: Fluorogenic Activity Assay (Determination of

)

Objective: Measure the inhibition constant using a reporter substrate. Standard: This assay is superior to radioligand binding for enzymes as it measures functional turnover.

Materials:

  • Enzyme: Recombinant Human FAAH (microsomal preparation).

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AAMCA).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA, 1 mM EDTA.

  • Detection: Ex: 355 nm / Em: 460 nm.

Workflow:

  • Enzyme Pre-incubation: Incubate 5 nM hFAAH with varying concentrations of OX-PIP-3 (0.1 nM to 10

    
    M) for 10 minutes at 37°C.
    
    • Why? To allow equilibrium binding for reversible ligands.

  • Substrate Initiation: Add AAMCA (

    
    ). Use a concentration equal to 
    
    
    
    to ensure sensitivity to competitive inhibition.
  • Kinetic Read: Monitor fluorescence increase (AMC release) for 45 minutes in kinetic mode.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Fit to the Cheng-Prusoff equation for competitive inhibitors:

      
      
      
Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

Objective: Distinguish OX-PIP-3 from covalent inhibitors (which show no dissociation).

Workflow:

  • Immobilization: Biotinylate hFAAH and capture on a Streptavidin (SA) sensor chip.

  • Association (

    
    ):  Inject OX-PIP-3 at 5x 
    
    
    
    for 120 seconds.
  • Dissociation (

    
    ):  Switch to running buffer for 600 seconds.
    
  • Validation:

    • URB597 Control: Should show flat dissociation (infinite residence time).

    • OX-PIP-3: Should show exponential decay.

    • Calculation: Residence Time (

      
      ) = 
      
      
      
      .
Benchmarking Workflow Diagram

The following diagram illustrates the logical flow for validating OX-PIP-3, ensuring no step is skipped in the characterization process.

Benchmarking_Workflow Start Compound Synthesis OX-PIP-3 QC QC: NMR / LCMS (>98% Purity) Start->QC Assay_Primary Primary Screen (Fluorogenic AAMCA) QC->Assay_Primary Hit_Validation Hit Validation (IC50 < 100 nM?) Assay_Primary->Hit_Validation Hit_Validation->Start No (Redesign) Branch_Kinetic Kinetic Profiling (SPR / Jump Dilution) Hit_Validation->Branch_Kinetic Yes Data_Ki Determine Ki & Mode of Action (Competitive vs Mixed) Branch_Kinetic->Data_Ki Data_Tau Determine Residence Time (Dissociation Rate) Branch_Kinetic->Data_Tau Branch_Selectivity Selectivity Panel (ABPP / MAGL Assay) Final_Report Benchmarking Report vs URB597 / PF-3845 Branch_Selectivity->Final_Report Data_Ki->Branch_Selectivity Data_Tau->Branch_Selectivity

Figure 2: Step-by-step validation pipeline for OX-PIP-3, moving from chemical purity to kinetic characterization and selectivity profiling.

Expert Insights & Troubleshooting

The "Solubility Trap": Oxazole-piperidine compounds often suffer from poor aqueous solubility.

  • Solution: Perform all dilutions in DMSO, ensuring the final assay concentration of DMSO is <1%.

  • Validation: Run a "Dynamic Light Scattering" (DLS) check at 10

    
     in assay buffer. If aggregates form, the 
    
    
    
    will be artificial (promiscuous inhibition).

The "Covalent Mimicry" Issue: Some oxazoles can undergo ring-opening hydrolysis.

  • Test: Perform "Jump Dilution" experiments. Incubate enzyme + inhibitor at 10x

    
    , then dilute 100-fold.
    
    • If activity recovers

      
       Reversible (True OX-PIP-3 behavior).
      
    • If activity remains dead

      
       Irreversible (Covalent modification).
      
References
  • Boger, D. L., et al. (2005). "Design and Synthesis of

    
    -Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry. 
    
  • Ahn, K., et al. (2009). "Discovery and Characterization of a Highly Selective FAAH Inhibitor (PF-3845) for the Treatment of Pain." Chemistry & Biology.

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis (URB597)." Nature Medicine.

  • Cravatt, B. F., et al. (2001). "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences.

  • Mileni, M., et al. (2008). "Structure-guided inhibitors of fatty acid amide hydrolase (OL-135)." Proceedings of the National Academy of Sciences.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Executive Summary & Chemical Profile Compound: 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole Classification: Novel Pharmacophore / Drug Intermediate Default Hazard Band: OEB 3 (Provisional: 10–100 µg/m³) until specific t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole Classification: Novel Pharmacophore / Drug Intermediate Default Hazard Band: OEB 3 (Provisional: 10–100 µg/m³) until specific toxicology data is released.

As researchers, we often handle "unknowns." This compound combines a secondary amine (piperidine) with a bioactive oxazole scaffold. In the absence of a compound-specific Safety Data Sheet (SDS), we must apply Structure-Activity Relationship (SAR) logic. The piperidine moiety suggests basicity and potential tissue corrosion/irritation, while the oxazole core implies metabolic stability and potential pharmacological potency (e.g., kinase or GPCR inhibition).

The Core Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate. Containment is not just about your safety; it is about preventing cross-contamination that could invalidate your biological assays.

Risk Assessment & Hazard Profiling

Before selecting PPE, we must understand the "Why" behind the hazard.

Functional GroupAssociated HazardOperational Implication
Piperidine Ring (Secondary Amine)Corrosivity / Irritation: High pH (pKa ~11). Can cause chemical burns to mucous membranes (eyes/lungs).Strict Respiratory Protection: Inhalation of dust/aerosols is the primary risk vector.
Oxazole Scaffold Bioactivity: Common in enzyme inhibitors. Potential for systemic toxicity if absorbed.[1][2][3]Dermal Barrier: Skin absorption is a valid route of entry. Double-gloving is mandatory.
Methoxybenzyl Lipophilicity: Increases cell membrane permeability.Solvent Handling: Once dissolved in DMSO or organic solvents, skin permeation rates increase drastically.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Autonomy . Select your protection level based on the scale and state of your operation.[4]

Table 1: PPE Selection Logic
Operation ScalePhysical StateRespiratory ProtectionHand ProtectionBody ProtectionEngineering Control
Analytical (<10 mg)Solid / PowderN95 / FFP3 Mask (Fit-tested)Double Nitrile (0.11 mm min)Lab Coat (Buttoned), Safety GlassesClass II Biosafety Cabinet or Fume Hood
Preparative (10 mg - 1 g)Solid / PowderPAPR (Powered Air Purifying Respirator) OR Half-face P100Double Nitrile (Outer glove: Long cuff)Tyvek® Sleeves or Disposable GownChemical Fume Hood (Sash <18")
Solution Handling (Any Vol)Liquid (DMSO/MeOH)Surgical Mask (Splash guard)Double Nitrile (Change immediately if splashed)Lab Coat + Impervious ApronChemical Fume Hood
Spill Cleanup AnyFull-face Elastomeric (P100 + Organic Vapor Cartridge)Chem-Resistant Laminate (e.g., Silver Shield)Tyvek® Coverall (Type 5/6)Evacuate Area First

Expert Insight: Why Double Nitrile? Organic amines like piperidine can degrade latex. Nitrile offers better resistance, but "pinhole" defects are common. The second pair creates a statistical safety barrier and allows you to strip the outer glove immediately upon contamination without exposing skin.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the transfer of dry powder due to electrostatic aerosolization.

  • Static Elimination: Place an ionizing bar or anti-static gun inside the weigh station. Piperidine derivatives are often hygroscopic and sticky, or fluffy and static-prone.

  • Taring: Tare the vial with the cap on.

  • Transfer: Open the source container only inside the hood. Use a disposable antistatic spatula.

  • The "Clean-Dirty" Hand Rule:

    • Non-Dominant Hand (Clean): Holds the vial/receiving vessel.

    • Dominant Hand (Dirty): Manipulates the spatula and source container.

  • Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened in MeOH before removing it from the hood.

Protocol B: Dissolution (Liquid State)

Once in solution (especially DMSO), the compound can penetrate skin instantly.

  • Solvent Addition: Add solvent slowly down the side of the vial to prevent "puffing" of powder.

  • Vortexing: Cap tightly. Vortex inside the hood. Do not walk to a benchtop vortexer.

  • Pressure Release: The heat of solvation (exothermic reaction of amines) can build pressure. Briefly vent the cap (unscrew 1/4 turn) inside the hood after the first minute of mixing.

Emergency Response & Disposal

Biological Exposure Pathways
  • Inhalation: Move to fresh air immediately. The alkaline nature of the amine can cause delayed pulmonary edema. Seek medical observation.

  • Skin Contact: Flush with water for 15 minutes .[5][6] Do not use vinegar or acids to neutralize; the heat of neutralization can worsen the burn.

  • Eye Contact: Irrigate immediately.[2][3][5][6] Time is tissue.

Waste Disposal Strategy

Do not pour down the drain. This compound is likely toxic to aquatic life (common for oxazoles).[7]

  • Solid Waste: Collect in a dedicated "Hazardous Solid - Toxic" bin.

  • Liquid Waste: Segregate into "Basic Organic Waste" streams. Do not mix with strong acids (risk of exotherm).

  • Deactivation: For surface cleaning, use a 10% bleach solution followed by water to degrade the organic framework, or a specific surfactant-based cleaner (e.g., Decon 90) to solubilize the lipophilic residues.

Visual Decision Logic (PPE Selection)

The following diagram illustrates the decision-making process for selecting the correct safety controls based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Quantity Quantity? Solid->Quantity PPE_Liquid LIQUID PROTOCOL Splash Goggles + Face Shield Chem-Resistant Apron Liquid->PPE_Liquid Absorption Risk Note CRITICAL: If dissolved in DMSO, permeation risk is MAXIMAL. Liquid->Note Small < 10 mg (Analytical) Quantity->Small Large > 10 mg (Preparative) Quantity->Large PPE_Level1 LEVEL 1: Standard Fume Hood + N95 Double Nitrile Gloves Small->PPE_Level1 Low Dust Risk PPE_Level2 LEVEL 2: Enhanced PAPR or P100 Mask Double Nitrile + Sleeves Large->PPE_Level2 High Aerosol Risk

Figure 1: Decision logic for PPE selection based on physical state and scale. Note the escalation in respiratory protection for larger solid quantities due to dust generation risks.

References

  • National Institutes of Health (NIH). PubChem Compound Summary: Piperidine Derivatives & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling High-Potency Compounds. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Organic Amines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 2
5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
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